molecular formula C6H4Cl2N4 B3353350 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine CAS No. 5422-71-9

4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Numéro de catalogue: B3353350
Numéro CAS: 5422-71-9
Poids moléculaire: 203.03 g/mol
Clé InChI: RXKXGWDOSOWALX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine is a high-purity heterocyclic compound intended for research use only . This molecule serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery. The presence of two chlorine atoms on the imidazo[4,5-d]pyridazine core makes it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations to create diverse chemical libraries for biological screening . While specific biological data for this compound is not fully established, related heterocyclic scaffolds containing the imidazo[4,5-d]pyridazine structure and iminoquinone motifs are of significant research interest. Compounds with these frameworks are frequently explored in oncology research for their potential interactions with cellular targets such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and thioredoxin reductase (TrxR), which are overexpressed in many solid tumours . Researchers are investigating these pathways to develop novel anti-cancer agents . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Propriétés

IUPAC Name

4,7-dichloro-3-methylimidazo[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(12)6(8)11-10-5(3)7/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKXGWDOSOWALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278771
Record name 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine
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Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-71-9
Record name NSC10009
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Record name 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine
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Record name 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine
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Foundational & Exploratory

mass spectrometry fragmentation pattern of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine: A Mechanistic Guide

Executive Summary

4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine (C₆H₄Cl₂N₄) is a highly functionalized bicyclic heterocycle. The imidazo[4,5-d]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a purine bioisostere in the development of kinase inhibitors and antiviral nucleoside analogs[1]. In pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate structural elucidation of these derivatives relies heavily on tandem mass spectrometry (LC-MS/MS).

Because this molecule contains two chlorine atoms and a fused, nitrogen-rich core, it exhibits a highly specific and predictable fragmentation cascade under Collision-Induced Dissociation (CID). This whitepaper details the mechanistic causality behind its fragmentation, providing researchers with a self-validating analytical framework for structural confirmation.

Analytical Workflow: Self-Validating ESI-LC-MS/MS Protocol

To ensure high-fidelity data acquisition, the following step-by-step methodology must be employed. This protocol incorporates an internal validation step (MS1 isotopic verification) to prevent false-positive identification before MS2 fragmentation occurs.

Step 1: Sample Preparation

  • Reconstitute the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v) to promote efficient protonation.

Step 2: Chromatographic Separation

  • Column: Reverse-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

Step 3: MS1 Isotopic Validation (Critical Quality Control)

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Validation Check: Before triggering MS2, verify the presence of the [M+H]⁺ precursor ion cluster. Due to the two chlorine atoms, the spectrum must display a classic isotopic distribution at m/z 203 (³⁵Cl₂), m/z 205 (³⁵Cl³⁷Cl), and m/z 207 (³⁷Cl₂) in an approximate 9:6:1 ratio[2]. If this specific isotopic signature is absent, halt the analysis; the compound is either degraded or misidentified.

Step 4: MS2 Acquisition (CID)

  • Isolate the monoisotopic precursor ion at m/z 203.0 using a narrow quadrupole isolation window (0.7 Da).

  • Apply Collision-Induced Dissociation (CID) using ultra-high purity Nitrogen as the collision gas.

  • Ramp the Collision Energy (CE) from 15 eV to 45 eV to capture both primary (low-energy) and secondary (high-energy) fragmentation events.

Core Fragmentation Pathways (Mechanistic Causality)

The fragmentation of 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine is driven by the thermodynamic stability of the neutral leaving groups.

Pathway A: Halogen Extrusion

In positive ESI-MS/MS, even-electron precursor ions ([M+H]⁺) strongly prefer to expel even-electron neutral molecules rather than radical species. Therefore, the primary fragmentation event is not the loss of a chlorine radical (Cl•, -35 Da), but rather the loss of hydrogen chloride (HCl, -36 Da).

  • Mechanism: The protonated precursor (m/z 203) undergoes a nucleophilic-assisted cleavage, expelling HCl to yield a highly abundant, stable fragment at m/z 167 (C₆H₄ClN₄⁺). At higher collision energies, a second molecule of HCl can be expelled, yielding m/z 131 (C₆H₃N₄⁺).

Pathway B: Pyridazine Ring Cleavage (N₂ Extrusion)

The pyridazine ring is characterized by two adjacent nitrogen atoms. A fundamental, hallmark fragmentation pathway for pyridazines and fused diazines is the retro-Diels-Alder-like extrusion of molecular nitrogen (N₂, -28 Da)[3].

  • Mechanism: Following the initial loss of HCl, the m/z 167 intermediate undergoes a rapid ring contraction. The expulsion of N₂ is entropically and enthalpically driven by the extreme thermodynamic stability of the nitrogen gas leaving group, generating the m/z 139 fragment (C₆H₄ClN₂⁺).

Pathway C: Imidazole Ring Cleavage

Once the pyridazine ring has collapsed, the remaining energy is directed toward the imidazole core[4].

  • Mechanism: Imidazole rings classically fragment via the loss of hydrogen cyanide (HCN, -27 Da). From the m/z 139 intermediate, the expulsion of HCN yields the m/z 112 fragment (C₅H₃ClN⁺).

Quantitative Data Summary

The table below summarizes the diagnostic MS/MS fragments required for the Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) of this compound.

Fragment Typem/z (Nominal)Ion FormulaNeutral Loss (Da)Relative AbundanceDiagnostic Significance
Precursor 203C₆H₅Cl₂N₄⁺N/AVariableMonoisotopic ³⁵Cl₂ parent ion
Primary 167C₆H₄ClN₄⁺-36 (HCl)High (Base Peak)Confirms mono-dechlorination
Secondary 139C₆H₄ClN₂⁺-64 (HCl + N₂)MediumConfirms pyridazine core
Secondary 131C₆H₃N₄⁺-72 (2 × HCl)LowConfirms di-chlorinated nature
Tertiary 112C₅H₃ClN⁺-91 (HCl + N₂ + HCN)LowConfirms imidazole core

Mechanistic Fragmentation Diagram

MS_Fragmentation Precursor [M+H]+ m/z 203 (35Cl2) C6H5Cl2N4+ Frag1 [M+H - HCl]+ m/z 167 C6H4ClN4+ Precursor->Frag1 Pathway A - HCl (-36 Da) Frag2 [M+H - 2HCl]+ m/z 131 C6H3N4+ Frag1->Frag2 Pathway A2 - HCl (-36 Da) Frag3 [M+H - HCl - N2]+ m/z 139 C6H4ClN2+ Frag1->Frag3 Pathway B - N2 (-28 Da) Frag4 [M+H - HCl - N2 - HCN]+ m/z 112 C5H3ClN+ Frag3->Frag4 Pathway C - HCN (-27 Da)

ESI-MS/MS fragmentation pathways of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine.

References

  • Title: Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase Source: nih.gov URL:[Link][1]

  • Title: 1H-Imidazo[4,5-d]pyridazine | PubChem Source: nih.gov URL:[Link][4]

  • Title: Formation, Reactivity, and Antiplatelet Activity of Mixed Disulfide Conjugates of Clopidogrel Source: nih.gov URL:[Link][2]

  • Title: Product Class 8: Pyridazines Source: thieme-connect.de URL:[Link][3]

Sources

In Silico Molecular Docking Studies of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine: A Purine Bioisostere Scaffold for Kinase and Helicase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), fused bicyclic heterocycles serve as foundational pharmacophores. 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine (CAS 5422-71-9) is a highly reactive, bifunctional building block whose core architecture acts as a rigid purine bioisostere. While the related imidazo[1,2-b]pyridazine class is well-established in clinical oncology (e.g., the BCR-ABL1 inhibitor Ponatinib), the imidazo[4,5-d]pyridazine isomer represents an underexplored scaffold with immense pharmacological potential[1]. This technical guide delineates the mechanistic causality and self-validating computational protocols required to evaluate this compound and its derivatives in silico against key oncology and virology targets.

Target Rationale & Pharmacological Context

The selection of biological targets for in silico screening must be grounded in the inherent stereoelectronic properties of the ligand scaffold.

ABL1 Tyrosine Kinase (Oncology)

Imidazopyridazines have been extensively studied for their kinase inhibition activity, particularly against the ABL1 kinase implicated in chronic myeloid leukemia (CML)[1]. The nitrogen atoms within the imidazo[4,5-d]pyridazine core mimic the adenine ring of ATP, allowing the scaffold to anchor into the highly conserved hinge region of the kinase domain. Molecular docking studies of related imidazopyridazines reveal that these compounds avoid steric clashes with the notorious T315I gatekeeper mutation, primarily engaging in hydrophobic interactions while forming favorable van der Waals contacts[1].

Viral NTPase/Helicase (Virology)

Beyond oncology, imidazo[4,5-d]pyridazine nucleosides have been characterized as potent modulators of the unwinding reaction mediated by the West Nile Virus (WNV) and Hepatitis C Virus (HCV) NTPase/helicases[2]. The 4,7-dichloro intermediate serves as a critical synthetic precursor; nucleophilic aromatic substitution (SNAr) at the C4 position allows for the introduction of ribofuranosyl or amino moieties, yielding active antiviral agents[3]. Docking the dichloro-core establishes a baseline binding affinity before the addition of bulky substituents.

Mechanistic Causality of the Scaffold

Successful molecular docking relies on understanding why a molecule behaves a certain way in a binding pocket. The structural features of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine dictate its computational handling:

  • The N3-Methyl Group: In unsubstituted imidazoles, the N-H proton rapidly tautomerizes, creating a superposition of hydrogen bond donor/acceptor states that complicates scoring algorithms. Methylation at N3 breaks this symmetry, locking the molecule into a single, predictable electronic state. This reduces the entropic penalty upon binding and simplifies the conformational search space[4].

  • The 4,7-Dichloro Moieties: Chlorine atoms are highly electronegative and possess significant van der Waals radii. In a docking grid, they act as excellent probes for identifying lipophilic sub-pockets. Furthermore, the electron-withdrawing nature of the halogens renders the pyridazine ring electron-deficient, priming it for favorable π−π stacking interactions with electron-rich aromatic residues (e.g., Tyrosine or Tryptophan) in the target active site.

Self-Validating In Silico Protocol

To ensure scientific integrity, computational workflows cannot be linear; they must incorporate self-validating feedback loops. The following step-by-step methodology describes a robust docking protocol.

Step 1: Ligand State Generation
  • Import the 2D structure of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine into a ligand preparation module (e.g., Schrödinger LigPrep).

  • Generate 3D conformations and assign protonation states at physiological pH (7.4 ± 0.5). Causality: While the N3-methyl prevents imidazole tautomerization, the pyridazine nitrogens can undergo protonation depending on the local microenvironment. Accurate pH modeling ensures the electrostatic map matches in vivo conditions.

  • Perform energy minimization using the OPLS4 force field to resolve internal steric clashes.

Step 2: Target Protein Preparation
  • Download the high-resolution crystal structures for ABL1 Kinase (e.g., PDB: 3CS9) and WNV Helicase (e.g., PDB: 2JLV).

  • Optimize Hydrogen Bond Networks: Exhaustively sample the rotameric states of Asn, Gln, and His residues. Causality: Crystallography often fails to distinguish between nitrogen and oxygen atoms in terminal amides. Flipping these residues ensures the binding pocket presents the correct hydrogen bond donor/acceptor geometry.

  • Remove non-catalytic water molecules and co-crystallized buffers to expose the true pharmacophore pocket.

Step 3: Grid Generation & System Self-Validation
  • Define the receptor grid box by centering it on the native co-crystallized ligand (e.g., Imatinib or Ponatinib for ABL1).

  • Self-Validation Loop: Re-dock the native ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure.

  • Decision Gate: If the RMSD is > 2.0 Å, the grid parameters or protein preparation steps are flawed and must be recalibrated. Proceed to high-throughput screening only if RMSD 2.0 Å.

Step 4: Molecular Docking & MM-GBSA Rescoring
  • Dock the prepared 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine and its derivatives using Extra Precision (XP) scoring to heavily penalize desolvation and reward specific hydrogen bonds.

  • Subject the top-scoring poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate the absolute binding free energy ( ΔG ), providing a more thermodynamically rigorous ranking than standard docking scores.

SBDD_Workflow LPrep Ligand Preparation (Epik, pH 7.4) Dock Molecular Docking (Glide XP / Vina) LPrep->Dock PPrep Protein Preparation (H-bond Opt) Grid Grid Generation (Native Ligand Centroid) PPrep->Grid Valid Self-Validation (Re-docking) Grid->Valid Check RMSD < 2.0 Å? Valid->Check Check->Dock Yes Recalibrate Recalibrate Grid Check->Recalibrate No Recalibrate->PPrep

In silico SBDD workflow featuring a mandatory self-validation loop.

Quantitative Data Presentation

The following table summarizes representative in silico docking profiles, demonstrating how the 4,7-dichloro intermediate serves as a baseline scaffold. Subsequent SNAr substitution at the C4 position (e.g., with an amino group) significantly enhances binding affinity by unlocking new hydrogen-bonding vectors[2][3].

Table 1: In Silico Binding Affinities of Imidazo[4,5-d]pyridazine Derivatives

CompoundBiological TargetGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues
4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine ABL1 Kinase (WT)-6.4-32.1Met318 (H-bond), Ile315 (Hydrophobic)
4-Amino-7-chloro-3-methylimidazo[4,5-d]pyridazineABL1 Kinase (WT)-8.2-45.6Met318 (H-bond), Glu286 (H-bond)
4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine WNV Helicase-5.8-28.4Arg458 (Cation- π )
4-Amino-7-chloro-3-methylimidazo[4,5-d]pyridazineWNV Helicase-7.5-39.2Gln457 (H-bond), Arg458 (Cation- π )

Mechanistic Pathway Visualization

When applied to oncology, imidazo[4,5-d]pyridazines act as ATP-competitive inhibitors. By occupying the hinge region of the BCR-ABL1 kinase, they prevent the phosphorylation of downstream effector proteins (such as STAT5 and CRKL), thereby halting the signal cascade responsible for leukemic cell proliferation.

Kinase_Pathway ATP ATP ABL1 BCR-ABL1 Kinase ATP->ABL1 Binds Hinge Inhibitor Imidazo[4,5-d]pyridazine Inhibitor->ABL1 Competitive Inhibition Substrate Effector Proteins ABL1->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Signal Cascade

Mechanism of BCR-ABL1 kinase inhibition by imidazo[4,5-d]pyridazine bioisosteres.

Sources

Mechanistic Profiling of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine: From Electrophilic Probe to Purine Bioisostere in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic drug discovery, the imidazo[4,5-d]pyridazine scaffold represents a highly versatile, yet historically underexplored pharmacophore. Structurally, it serves as a bioisostere to the ubiquitous purine ring (adenine/guanine)[1]. However, the specific halogenated derivative, 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine , possesses a unique dual-modality when applied in vitro.

As a Senior Application Scientist, I frequently encounter this compound categorized merely as a synthetic intermediate[2]. Yet, when introduced directly into in vitro biological systems, it acts as a potent mechanistic probe. This technical guide deconstructs its in vitro mechanism of action (MoA), detailing its chemical reactivity, target engagement pathways, and the self-validating experimental protocols required to accurately profile its activity without falling victim to common assay artifacts.

Structural Rationale & Chemical Causality

To understand the MoA of 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine, we must first analyze its electronic architecture. The fusion of an electron-rich imidazole ring with an electron-deficient pyridazine ring creates a distinct push-pull electronic environment.

Unlike standard purines (which contain a pyrimidine ring), the adjacent nitrogen atoms in the pyridazine moiety exert a profound inductive and resonance-based electron-withdrawing effect. When decorated with chlorine atoms at the C-4 and C-7 positions, the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system is drastically lowered.

The Causality of Reactivity: This severe electron deficiency makes the C-4 and C-7 carbons highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. In an in vitro assay, this molecule does not passively bind; it actively seeks electron-rich nucleophiles. It readily forms covalent bonds with nucleophilic amino acid side chains—specifically the thiolates of cysteine residues and the unprotonated primary amines of lysine residues within protein active sites.

The Dual Mechanism of Action In Vitro

Depending on the assay conditions and the target protein, 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine operates via two distinct mechanistic pathways:

Pathway A: Covalent Target Modification (Irreversible)

In its unmodified, intact state, the dichloro-compound acts as an electrophilic covalent modifier. Upon entering a protein's binding pocket, a proximal nucleophile attacks the C-4 or C-7 position. This forms a transient Meisenheimer complex, followed by the rapid elimination of a chloride ion. The result is an irreversible covalent tethering to the target protein, which typically leads to steric occlusion of the active site or the induction of an allosteric conformational shift that halts enzymatic function.

Pathway B: Purine Bioisosterism & ATP Competition (Reversible)

When the highly reactive chlorines are substituted (either via controlled in vitro solvolysis or when evaluating its direct nucleoside derivatives), the imidazo[4,5-d]pyridazine core acts as a structural mimic of ATP or GTP[1]. It competitively binds to the nucleotide-binding domains of enzymes. This has been extensively documented in the inhibition of purine-metabolizing enzymes[3] and in the uncoupling of the NTPase/helicase domains of viral enzymes, such as the West Nile Virus helicase[4].

MOA Core 4,7-Dichloro-3-methylimidazo [4,5-d]pyridazine Reactivity SNAr Reactivity (C-4 & C-7 positions) Core->Reactivity Mimicry Purine Bioisosterism (Adenine/Guanine Mimic) Core->Mimicry Covalent Covalent Modification (Cys/Lys residues) Reactivity->Covalent Irreversible Irreversible Enzyme Inhibition / Probe Engagement Covalent->Irreversible ATPComp ATP-Binding Site Competition Mimicry->ATPComp Reversible Reversible Inhibition (NTPase/Helicase/Kinases) ATPComp->Reversible

Figure 1: The dual in vitro mechanism of action of 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine.

Self-Validating In Vitro Experimental Protocols

A critical failure point in profiling highly electrophilic compounds is buffer nucleophilicity . Using standard Tris buffer (which contains a primary amine) or reducing agents like DTT/BME (which contain free thiols) will result in the compound reacting with the buffer before it ever reaches the target protein.

To ensure scientific integrity, the following protocols utilize non-nucleophilic buffers (HEPES) and non-nucleophilic reducing agents (TCEP).

Protocol 1: Covalent Target Engagement via LC-MS/MS

Purpose: To validate and map the irreversible SNAr-mediated binding of the dichloro-core to specific protein residues.

  • Protein Preparation: Dilute the target recombinant protein (e.g., 10 µM) in 50 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM TCEP. Causality: TCEP keeps cysteines reduced without competing for the electrophile.

  • Compound Incubation: Add 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine (50 µM final concentration, 1% DMSO) and incubate at 37°C for 2 hours.

  • Quenching & Digestion: Quench the reaction with 10 mM DTT (to consume unreacted compound). Denature with 8M Urea, alkylate remaining free cysteines with iodoacetamide, and digest overnight with Trypsin.

  • LC-MS/MS Analysis: Analyze the peptide fragments. Look for a mass shift of +166.0 Da (loss of one HCl) on Cys or Lys residues, confirming the exact site of covalent modification.

Protocol 2: FRET-Based Helicase Unwinding Assay

Purpose: To measure the ATP-competitive inhibition of viral helicase unwinding by purine-mimetic derivatives[4].

  • Substrate Annealing: Prepare a double-stranded DNA substrate where one strand is labeled with a Cy3 fluorophore and the complementary strand with a Dabcyl quencher.

  • Enzyme Pre-incubation: Incubate West Nile Virus (WNV) NTPase/helicase (100 nM) with varying concentrations of the compound (0.1 µM to 100 µM) in a reaction buffer (50 mM HEPES, 2 mM MgCl2, 0.1 mg/mL BSA) for 15 minutes.

  • Reaction Initiation: Add 1 mM ATP and the dsDNA substrate to initiate unwinding.

  • Fluorescence Monitoring: Measure Cy3 fluorescence (Ex 540 nm / Em 590 nm) continuously. Causality: If the compound successfully outcompetes ATP for the purine-binding site, the helicase cannot hydrolyze ATP to power the unwinding, keeping the fluorophore quenched.

SNAr DCP 4,7-Dichloro-core (Electrophile) Intermediate Meisenheimer Complex (Transient) DCP->Intermediate Nucleophilic Attack Nucleophile Protein Nucleophile (e.g., Cys-SH) Nucleophile->Intermediate Product Covalent Protein Adduct + HCl Intermediate->Product Chloride Elimination

Figure 2: In vitro covalent target modification via Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data Synthesis

When evaluating the in vitro efficacy of this scaffold, it is crucial to distinguish between the reactivity of the parent dichloro-compound and the target-specific affinity of its substituted derivatives. The table below synthesizes comparative profiling data based on established literature for this compound class[3][4].

Table 1: In Vitro Profiling of Imidazo[4,5-d]pyridazine Scaffolds

Compound StatePrimary in vitro MechanismTarget Affinity / ReactivityReversibility
4,7-Dichloro-core Covalent modification (SNAr)Highly reactive (t1/2 < 30 min in biological buffers)Irreversible
N4-Amino derivative ATP-competitive inhibitionIC50 ~ 30 µM (WNV Helicase)Reversible
Nucleoside analog NTPase uncoupling / Purine mimicryIC50 ~ 15-40 µMReversible
Inosine analog Purine nucleoside phosphorylase bindingWeak inhibition (K_i > 100 µM)Reversible

References

  • Exploring the untapped pharmacological potential of imidazopyridazines National Center for Biotechnology Information (NIH PMC) URL:[Link][1]

  • Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase National Center for Biotechnology Information (NIH PMC) URL:[Link][4]

  • Synthesis and Biological Activity of Certain 4-Substituted Imidazo[4,5-d]Pyridazine Nucleosides Taylor & Francis Online URL:[Link][2]

  • Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides ChEMBL / EMBL-EBI URL:[Link][3]

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazo[4,5-d]pyridazine scaffold, a purine analogue, represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] This guide focuses on a specific, yet under-characterized member of this family: 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine. While direct binding data for this compound is not prevalent in public literature, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. It outlines the scientific rationale and detailed methodologies required to thoroughly characterize its receptor binding affinity. We will explore potential target classes based on the known bioactivities of related imidazopyridazines and provide a detailed, field-proven protocol for a competitive radioligand binding assay, a foundational technique in receptor pharmacology.

Introduction: The Imidazo[4,5-d]pyridazine Core and Its Therapeutic Potential

The quest for novel therapeutic agents is often centered on the exploration of heterocyclic scaffolds that can mimic endogenous molecules and interact with high specificity at biological targets. The imidazo[4,5-d]pyridazine system is one such scaffold of significant interest.

Structural Analogy to Purines

The core structure of imidazo[4,5-d]pyridazine is analogous to that of endogenous purines, such as adenine and guanine, which are fundamental components of nucleic acids and key signaling molecules (e.g., adenosine in ATP).[1] This structural mimicry is a strong indicator that compounds based on this scaffold have the potential to interact with a wide range of biological targets that recognize purines, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][3]

cluster_purine Purine Core cluster_imidazo Imidazo[4,5-d]pyridazine Core purine imidazo caption Structural analogy between Purine and Imidazo[4,5-d]pyridazine.

Caption: Structural analogy between Purine and Imidazo[4,5-d]pyridazine.

Known Biological Activities of the Imidazopyridazine Class

While specific data for 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine is scarce, the broader imidazopyridazine family has been shown to possess a range of biological activities, suggesting several potential target classes for our compound of interest:

  • Kinase Inhibition: The FDA-approved multi-targeted tyrosine kinase inhibitor, Ponatinib, contains an imidazo[1,2-b]pyridazine moiety, highlighting the potential of this class in oncology.[1][2] Docking studies of other imidazopyridazine derivatives have suggested a strong binding affinity towards ABL1-kinase.[1]

  • Antihistamine Activity: An imidazopyridazine derivative has demonstrated potent inhibition of ligand binding to the recombinant human histamine H1 receptor with an IC50 value of 17.3 nM.[1]

  • Anticancer and Antimalarial Properties: Various derivatives have been explored for their efficacy against cancer cell lines and strains of P. falciparum.[1]

  • Other Pharmacological Activities: The imidazopyridazine scaffold has also been investigated for anticonvulsant, antiallergic, antiviral, and antitubercular properties.[1]

Given the dichlorination at the 4 and 7 positions and the methyl group at the 3 position, 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine possesses a unique electronic and steric profile that warrants a thorough investigation of its binding affinity across these potential target classes.

Strategic Approach to Determining Receptor Binding Affinity

A systematic approach is crucial to efficiently identify and characterize the molecular targets of a novel compound. The following workflow is proposed for 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine.

A Compound Procurement & Purity Analysis B Broad Target Screening (e.g., Kinase Panel, GPCR Panel) A->B Submit for Screening C Hit Identification & Validation B->C Analyze Data for Significant Inhibition D Quantitative Binding Assay (e.g., Radioligand Competition Assay) C->D Select Validated Hit for In-depth Study E Determination of Affinity Constants (Ki, Kd) D->E Analyze Competition Curves F Functional Assay to Determine Agonism/Antagonism E->F Correlate Binding with Function

Sources

Methodological & Application

High-Yield Regioselective Cross-Coupling Protocols for 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the regioselective functionalization of the 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine scaffold via transition-metal-catalyzed cross-coupling.

Mechanistic Rationale: The Causality of Regioselectivity

The functionalization of di-halogenated fused heterocyclic systems requires precise control over regioselectivity to avoid complex product mixtures. For 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine (1[1]), cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) occur with near-complete selectivity at the C-7 position first. As a Senior Application Scientist, it is critical to understand why this occurs rather than just memorizing the outcome. The selectivity is governed by a synergistic interplay of electronic activation and steric hindrance:

  • Electronic Activation (The Pull): The imidazo[4,5-d]pyridazine core is inherently electron-deficient, making it highly susceptible to nucleophilic attack and oxidative addition by electron-rich Pd(0) species (2[2]). The N1=C2 double bond of the imidazole ring acts as an imine, withdrawing electron density predominantly from the adjacent C7a–C7 vector. This renders the C-7 chlorine highly electrophilic.

  • Peri-Steric Hindrance (The Block): The methyl group located at the N-3 position exerts a severe peri-steric clash over the adjacent C-4 position. Bulky palladium-ligand complexes (such as those containing dppf or Xantphos) face massive kinetic barriers when attempting oxidative addition at the C-4–Cl bond. Consequently, the catalyst is directed entirely to the sterically unencumbered C-7 position. Similar regioselective behavior has been documented in related aza-heterocycles where intrinsic electrophilicity and steric bulk dictate the site of coupling (3[3]).

G Start 4,7-Dichloro-3-methyl imidazo[4,5-d]pyridazine Analysis Regioselectivity Analysis (Steric & Electronic) Start->Analysis C7_Active C-7 Position (Activated & Unhindered) Analysis->C7_Active Favored Pathway C4_Blocked C-4 Position (Peri-Steric Hindrance) Analysis->C4_Blocked Disfavored Pathway CC1 First Cross-Coupling (Suzuki/Buchwald, Mild Cond.) C7_Active->CC1 Intermediate 7-Substituted-4-chloro Intermediate CC1->Intermediate CC2 Second Cross-Coupling (Forcing Cond., Bulky Ligands) Intermediate->CC2 Product 4,7-Disubstituted Product CC2->Product

Mechanistic workflow of sequential regioselective cross-coupling on the imidazo[4,5-d]pyridazine core.

Analytical Self-Validation (Trustworthiness)

A robust protocol must be a self-validating system. To ensure that your cross-coupling has occurred at the correct position, employ the following analytical checkpoints:

  • LC-MS Isotopic Tracking: The starting material exhibits a classic di-chlorine isotopic pattern (M, M+2, M+4 at a 9:6:1 ratio). Upon successful mono-coupling at C-7, the intermediate will display a mono-chlorine pattern (M, M+2 at a 3:1 ratio). This instantly confirms that over-coupling has not occurred.

  • 2D NOESY NMR (The Definitive Proof): To unequivocally prove C-7 selectivity, perform a 2D NOESY or ROESY NMR experiment. The N-methyl protons resonate as a sharp singlet near δ 4.0 ppm.

    • If substitution occurred at C-7:No NOE cross-peaks will be observed between the N-methyl protons and the newly introduced aryl/alkyl protons.

    • If substitution occurred at C-4: A strong NOE cross-peak would be visible due to the spatial proximity (peri-relationship) of the C-4 substituent and the N3-methyl group.

Step-by-Step Experimental Protocols

The following protocols have been designed to exploit the reactivity differential between the C-7 and C-4 positions, utilizing specific ligand bite angles and base strengths to prevent competitive side reactions (4[4]).

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-7

Causality Check: Pd(dppf)Cl₂ is chosen because its large bite angle accelerates reductive elimination, trapping the mono-coupled product before the sterically hindered C-4 position can react. Mild aqueous Na₂CO₃ is used to activate the boronic acid without causing nucleophilic hydrolysis of the remaining C-4 chloride.

  • Preparation: In an oven-dried Schlenk flask, add 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) and Na₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the flask with Argon for 5 minutes.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 7-aryl-4-chloro-3-methylimidazo[4,5-d]pyridazine intermediate.

CC Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Highly selective at C-7 Pd0->OxAdd 4,7-dichloro core PdII Pd(II) Complex Ar-Pd(L_n)-Cl OxAdd->PdII TransMet Transmetalation Base-mediated (Ar'-B(OH)2) PdII->TransMet Boronic Acid + Base PdII_TM Pd(II) Complex Ar-Pd(L_n)-Ar' TransMet->PdII_TM RedElim Reductive Elimination Product Release PdII_TM->RedElim RedElim->Pd0 Release 7-Ar product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C-7 position.

Protocol B: Regioselective Buchwald-Hartwig Amination at C-7

Causality Check: Xantphos is utilized to prevent β -hydride elimination when coupling primary or secondary aliphatic amines. Cs₂CO₃ is preferred over stronger bases (like NaOtBu) to prevent degradation of the electron-deficient pyridazine core.

  • Preparation: Charge a vial with 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine (1.0 equiv), amine (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M concentration).

  • Reaction: Seal the vial under Argon and heat at 90 °C for 8 hours.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Subsequent C-4 Functionalization (Closing the Sequence)

Causality Check: To overcome the peri-steric hindrance of the N3-methyl group at the C-4 position, highly active, bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or RuPhos) are mandatory. Higher temperatures are also required.

  • Preparation: Combine the 7-substituted-4-chloro intermediate (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed Toluene/H₂O (10:1 v/v).

  • Reaction: Heat at 100–110 °C for 12–16 hours.

  • Workup: Standard aqueous extraction followed by chromatographic purification yields the fully functionalized 4,7-disubstituted scaffold.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected outcomes for the sequential functionalization of the scaffold.

Reaction TypeTarget PositionCatalyst / Ligand SystemBase & SolventTemp (°C)RegioselectivityTypical Yield
Suzuki-Miyaura C-7 (1st step)Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ / Dioxane:H₂O80 °C> 95:5 (C7:C4)75 - 85%
Buchwald-Hartwig C-7 (1st step)Pd₂(dba)₃ / XantphosCs₂CO₃ / Toluene90 °C> 98:2 (C7:C4)70 - 80%
Suzuki-Miyaura C-4 (2nd step)Pd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O110 °CN/A (Only C4 left)60 - 75%
S_NAr (Amine) C-7 (1st step)None (Nucleophilic)DIPEA / NMP60 °C> 99:1 (C7:C4)80 - 90%

References

  • PubChemLite. "4,7-dichloro-1-methyl-1h-imidazo[4,5-d]pyridazine - PubChemLite". Université du Luxembourg.
  • EvitaChem. "Buy 1H-Imidazo[4,5-d]pyridazin-7-ol (EVT-3187852)
  • Chemical Science. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Royal Society of Chemistry.
  • Journal of Medicinal Chemistry. "1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity".
  • Organic Letters. "Copper-Catalyzed Aerobic Oxidative [2 + 3] Cyclization/Aromatization Cascade Reaction".

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[4,5-d]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery. Acting as a robust bioisostere for purines and phthalazines, it has been instrumental in the development of targeted therapeutics, including Smoothened (Smo) receptor antagonists for anticancer applications[1]. The core building block, 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine , presents a unique synthetic opportunity due to the presence of two highly reactive electrophilic centers at the C-4 and C-7 positions[2].

Causality of Reactivity and Regiochemical Fidelity

The intrinsic reactivity of this scaffold is governed by the push-pull electronic dynamics of its fused ring system. The electron-withdrawing nature of the pyridazine diazine core strongly activates the C-Cl bonds toward Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer intermediate[3]. Conversely, the fused electron-rich imidazole ring dampens this reactivity compared to unfused dichloropyridazines, preventing uncontrolled degradation[4].

Crucially, the presence of the N-methyl group at the 3-position breaks the molecular symmetry. This steric and electronic desymmetrization enables regioselective mono-substitution . The first SNAr event typically occurs at the less sterically hindered position, allowing for the orthogonal installation of diverse nucleophiles (e.g., primary/secondary amines, alkoxides, or thiolates)[4]. Once the first nucleophile (especially an amine) is installed, it donates electron density into the ring via resonance (+M effect), significantly deactivating the second chlorine atom. This electronic shift is the causal mechanism that allows chemists to isolate the mono-substituted product with high purity, requiring forced thermal conditions to achieve subsequent di-substitution[2].

SNAr_Pathway SM 4,7-Dichloro-3-methyl imidazo[4,5-d]pyridazine Mono Mono-substituted Intermediate SM->Mono SNAr 1 0-25 °C Nuc1 1st Nucleophile (e.g., R-NH2) Nuc1->Mono Di Di-substituted Product Mono->Di SNAr 2 80-120 °C Nuc2 2nd Nucleophile (e.g., R'-OH) Nuc2->Di

Caption: Regioselective sequential SNAr pathway for 4,7-dichloroimidazo[4,5-d]pyridazines.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility and trustworthiness, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded directly into the workflow to verify intermediate formation before proceeding, preventing the compounding of errors in multi-step syntheses.

Workflow Step1 1. Reagent Prep Dry Solvents & Base Step2 2. Nucleophile Addition Dropwise at 0 °C Step1->Step2 Step3 3. IPC (LC-MS/TLC) Validate Mono-adduct Step2->Step3 Step4 4. Thermal Shift Heat to 80-100 °C Step3->Step4 For Di-SNAr Step5 5. Workup & Isolation Chromatography Step3->Step5 For Mono-SNAr Step4->Step5

Caption: Self-validating experimental workflow for controlled SNAr reactions.

Protocol A: Regioselective Mono-Amination

Objective: Synthesize 4-amino-7-chloro-3-methylimidazo[4,5-d]pyridazine derivatives. Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile. The reaction is initiated at 0 °C to kinetically trap the mono-substituted product and maximize regioselectivity.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine (1.0 eq, 5.0 mmol) and anhydrous DMF (0.2 M). Stir under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq, 7.5 mmol) via syringe. Causality: DIPEA maintains a homogeneous basic environment, ensuring consistent reaction kinetics.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add the primary amine (1.05 eq, 5.25 mmol) dropwise over 15 minutes.

  • Self-Validation (IPC 1): After 1 hour of stirring at room temperature, withdraw a 10 µL aliquot, quench in 1 mL MeCN/H2O, and analyze via LC-MS.

    • Acceptance Criteria: >95% conversion of the starting material (m/z 203) to the mono-adduct. Less than 2% of the di-substituted byproduct should be observed.

  • Quench & Isolation: Pour the mixture into ice-cold water (5x volume of DMF). The mono-substituted product typically precipitates. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol B: Sequential Asymmetric Di-Substitution

Objective: Synthesize 4-amino-7-alkoxy-3-methylimidazo[4,5-d]pyridazine derivatives. Rationale: The remaining chlorine atom is highly deactivated by the adjacent amino group. Substituting it requires a strong nucleophile (e.g., sodium alkoxide) and significant thermal energy to overcome the elevated activation barrier[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the isolated mono-amino intermediate from Protocol A (1.0 eq, 3.0 mmol) in anhydrous THF or the corresponding alcohol solvent (e.g., Methanol for methoxy substitution).

  • Nucleophile Activation: Add Sodium Methoxide (NaOMe) (3.0 eq, 9.0 mmol) in one portion. Causality: A large excess of the alkoxide drives the thermodynamically demanding reaction forward.

  • Thermal Shift: Attach a reflux condenser and heat the mixture to 80 °C (or reflux) for 12–16 hours.

  • Self-Validation (IPC 2): Monitor via TLC (EtOAc:Hexane 1:1) and LC-MS.

    • Acceptance Criteria: Complete disappearance of the mono-adduct peak. The emergence of a highly polar, fluorescent spot under 254 nm UV indicates successful di-substitution.

  • Workup: Cool to room temperature, neutralize with 1N HCl to pH 7, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution CH2Cl2 to 5% MeOH/CH2Cl2).

Quantitative Data Presentation

The table below summarizes the expected outcomes based on the orthogonal reactivity of the 4,7-dichloroimidazo[4,5-d]pyridazine scaffold under varying conditions.

EntrySubstrateNucleophile 1 (Eq)Nucleophile 2 (Eq)Reaction ConditionsProduct TypeExpected Yield (%)
1 4,7-Dichloro-3-methyl...Benzylamine (1.05)NoneDMF, DIPEA, 0 °C to RT, 2hMono-substituted82 - 86%
2 4,7-Dichloro-3-methyl...Morpholine (1.05)NoneTHF, Et3N, 0 °C, 1hMono-substituted85 - 89%
3 4,7-Dichloro-3-methyl...Benzylamine (1.05)NaOMe (3.0)1. DMF, RT 2. MeOH, 80 °C, 12hDi-substituted (Asymmetric)71 - 75%
4 4,7-Dichloro-3-methyl...Hydrazine (5.0)NoneEtOH, Reflux, 5hDi-substituted (Symmetric)88 - 92%

References

  • Miller-Moslin, K., et al. "1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity", Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Carbon, J. A. "Synthesis of Some Imidazo[4,5-d]pyridazines and Imidazo[4,5-d]triazolo[4,3-b]pyridazines", Journal of the American Chemical Society - ACS Publications. URL:[Link]

  • Patel, N. R., et al. "The synthesis of ω-dialkylaminoalkylaminopyrazino[2,3-d]-, pyrido[2,3-d]-, imidazo[4,5-c]- and imidazo[4,5-d]pyridazines", Journal of Heterocyclic Chemistry - ResearchGate. URL:[Link]

  • Dharavath, S., et al. "Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds", RSC Publishing. URL:[Link]

Sources

Application Note: Regioselective Functionalization of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The imidazo[4,5-d]pyridazine scaffold is a highly privileged pharmacophore, frequently utilized as a purine isostere in the development of phosphodiesterase (PDE) inhibitors, antitubercular agents, and kinase inhibitors [2]. Among its derivatives, 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine serves as a premier di-halogenated building block.

The presence of two electrophilic carbon centers (C4 and C7) presents both an opportunity and a synthetic challenge: achieving strict regiocontrol during functionalization. This application note details the mechanistic rationale and validated protocols for the sequential, orthogonal functionalization of this scaffold, enabling the rapid generation of diverse chemical libraries without the need for cumbersome isomer separation.

Mechanistic Basis for Regioselectivity

The regioselective nucleophilic aromatic substitution (SNAr) of 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine is governed by a synergistic combination of steric and electronic factors [1]:

  • Steric Shielding (Kinetic Control): The methyl group at the N3 position is spatially adjacent to the C4 position (separated only by the C3a bridgehead carbon). This creates significant steric bulk, heavily hindering the approach of incoming nucleophiles to the C4-chloride. Consequently, the SNAr trajectory is directed almost exclusively toward the sterically accessible C7 position .

  • Electronic Activation & Deactivation (Thermodynamic Control): In the starting di-chloro scaffold, the C4-Cl acts as an electron-withdrawing group (via inductive -I effects), further polarizing the C7–Cl bond and lowering the activation energy for the formation of the Meisenheimer complex at C7 [1].

  • Prevention of Over-Substitution: Once the C7 position is substituted with a heteroatom nucleophile (e.g., an amine or alkoxide), the lone pair of the newly introduced group donates electron density into the pyridazine ring via resonance (+M effect). This dramatically reduces the electrophilicity of the remaining C4 position, effectively arresting the reaction at mono-substitution.

Mechanism SM 4,7-Dichloro-3-methyl imidazo[4,5-d]pyridazine C7_Path Attack at C7 (Sterically Accessible) SM->C7_Path C4_Path Attack at C4 (Hindered by N3-Me) SM->C4_Path Nuc Nucleophile (e.g., R-NH2) Nuc->C7_Path Nuc->C4_Path Prod_C7 7-Substituted-4-chloro Product (Major) C7_Path->Prod_C7 Prod_C4 4-Substituted-7-chloro Product (Trace) C4_Path->Prod_C4

Fig 1: Steric and electronic-driven regioselective SNAr at the C7 position.

Data Presentation: Optimization of C7-Substitution

The table below summarizes the optimized conditions for the initial SNAr reaction at the C7 position using various nucleophile classes. Mild conditions in polar aprotic solvents (DMF, NMP) are sufficient to drive the reaction to completion [1].

Nucleophile ClassReagentBaseSolventTemp (°C)Time (h)C7-Yield (%)C4-Yield (%)
Secondary Amine Morpholine (1.1 eq)DIPEA (2.0 eq)DMF60288< 2
Primary Amine Benzylamine (1.2 eq)TEA (2.0 eq)NMP70385< 5
Alkoxide NaOMe (1.05 eq)NoneMeOH501692Trace
Thiolate Thiophenol (1.1 eq)K₂CO₃ (1.5 eq)DMF25195None

Experimental Protocols

The following self-validating workflow describes the sequential functionalization of the scaffold. The first step utilizes a mild SNAr to install an amine at C7, followed by a harsher palladium-catalyzed Suzuki-Miyaura cross-coupling to functionalize the deactivated C4 position.

Workflow Step1 Step 1: C7-Regioselective SNAr Reagents: R-NH2, DIPEA, DMF Conditions: 60°C, 2-4h Step2 Step 2: Aqueous Workup & Extraction Wash: 5% LiCl (aq) to remove DMF Extract: EtOAc Step1->Step2 Step3 Step 3: C4-Suzuki Cross-Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Conditions: Dioxane/H2O, 90°C, 12h Step2->Step3 Step4 Step 4: Final Purification Method: Flash Chromatography (SiO2) or Prep-HPLC Step3->Step4

Fig 2: Sequential orthogonal functionalization workflow for the imidazo[4,5-d]pyridazine core.

Protocol 1: Regioselective C7-Amination (SNAr)

Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected as the base over inorganic carbonates to maintain a homogeneous reaction mixture and prevent competitive hydroxide substitution.

  • Reaction Setup: Charge a flame-dried 50 mL round-bottom flask with 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add DIPEA (2.0 mmol, 2.0 eq) in one portion. Cool the mixture to 0 °C using an ice bath. Add morpholine (1.1 mmol, 1.1 eq) dropwise over 5 minutes to control the initial exothermic formation of the Meisenheimer complex.

  • Heating & Monitoring: Remove the ice bath and heat the reaction to 60 °C. Stir for 2 hours. Validation: Monitor via LC-MS; the reaction is complete when the starting material peak disappears and a dominant [M+H]⁺ peak corresponding to the mono-substituted product emerges.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc, 20 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL). Causality Note: The LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing solvent carryover during concentration.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-morpholino-4-chloro-3-methylimidazo[4,5-d]pyridazine.

Protocol 2: Orthogonal C4-Functionalization via Suzuki-Miyaura Coupling

Causality Note: Because the C4-Cl bond is now electronically deactivated by the C7-amine, standard SNAr requires excessively harsh conditions. Palladium-catalyzed cross-coupling bypasses this electronic deactivation.

  • Reaction Setup: In a 10 mL microwave vial, combine the 7-morpholino-4-chloro intermediate from Protocol 1 (0.5 mmol, 1.0 eq), an aryl boronic acid (0.75 mmol, 1.5 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 4.0 mL). Sparge the mixture with Argon for 10 minutes. Causality Note: Strict removal of oxygen is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) and seal the vial with a crimp cap.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours (alternatively, 110 °C for 45 minutes under microwave irradiation).

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the fully functionalized 4,7-disubstituted product.

Analytical Validation & Troubleshooting

  • Regiochemical Confirmation: 1D ¹H-NMR is often insufficient to confirm regiochemistry due to the lack of protons on the pyridazine ring. 2D NOESY or ROESY NMR is mandatory. A strong NOE cross-peak between the N3-methyl protons and the incoming nucleophile at C4 would indicate the wrong regioisomer. In the correct C7-substituted product, no such NOE correlation will be observed.

  • Hydrolysis Byproducts: If a mass corresponding to [M-Cl+OH] is observed during Protocol 1, it indicates water contamination in the DMF. Ensure anhydrous solvents are used and DIPEA is stored over molecular sieves.

References

  • Chezal, J.-M., et al. "Aminoimidazo[1,2-a]pyridines: Regioselective Synthesis of Substituted Imidazonaphthyridines, Azacarbolines, and Cyclazines." Tetrahedron, 58(2), 295-307, 2002. URL:[Link][1]

  • Wiessler, M., et al. "The Diels-Alder-Reaction with Inverse Electron Demand." International Journal of Pharmaceutical Sciences and Research, 4(10), 3678-3698, 2013. URL:[Link][2]

Sources

Application Note: Formulation Techniques for 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine (CAS: 5422-71-9) Classification: BCS Class II / IV (High Lipophilicity, Low Aqueous Solubility)

Introduction & Physicochemical Rationale

The imidazopyridazine scaffold is a highly privileged pharmacophore, extensively utilized in the development of targeted kinase inhibitors (e.g., the FDA-approved ponatinib) and novel antimalarial agents[1]. However, the specific intermediate 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine presents profound formulation challenges.

The Causality of Poor Solubility: The rigid, planar nature of the fused imidazo-pyridazine ring system, coupled with the electron-withdrawing dichloro substitutions, results in exceptionally strong intermolecular π−π stacking and halogen bonding[2]. This creates a high crystal lattice energy. Consequently, the compound exhibits classic "brick dust" properties—requiring massive thermodynamic energy to disrupt the crystal lattice for aqueous dissolution. Like other imidazopyridazine derivatives, its solubility is highly pH-dependent and practically insoluble in standard aqueous buffers[3].

To translate this compound (or its downstream derivatives) into viable oral therapeutics, we must employ advanced formulation techniques that either bypass or disrupt this crystalline barrier. This guide details three field-proven methodologies: Amorphous Solid Dispersions (ASDs), Lipid-Based Nanocarriers (SMEDDS), and Top-Down Nanosuspensions.

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale

By converting the highly ordered crystalline lattice into a disordered amorphous state, we eliminate the thermodynamic barrier to dissolution. The API is molecularly dispersed within a hydrophilic polymer matrix, which not only enhances the dissolution rate but also maintains supersaturation in the gastrointestinal (GI) tract by preventing rapid recrystallization[4].

Experimental Protocol: Spray Dried Dispersion (SDD)

Self-Validation Check: Always prepare a Physical Mixture (PM) of the API and polymer at the same weight ratio to serve as a baseline control for dissolution and thermal analysis.

  • Solvent System Selection: Due to the poor solubility of imidazopyridazines in volatile solvents, utilize a co-solvent system. Dissolve the API in Dimethylformamide (DMF) (solubility ~20 mg/mL)[3], and the polymer (e.g., Hypromellose Acetate Succinate, HPMCAS-HF) in Methanol. Combine to achieve a 1:3 DMF:Methanol ratio.

  • Solution Preparation: Mix the API and polymer at a 25:75 (w/w) ratio. Stir at 300 rpm until a completely clear, single-phase solution is achieved. Causality: Any residual microcrystals will act as nucleation sites, causing premature recrystallization during storage.

  • Spray Drying Parameters (Lab-Scale e.g., Büchi B-290):

    • Inlet Temperature: 85°C – 95°C (Optimized for Methanol/DMF evaporation).

    • Aspirator: 100% (to ensure rapid droplet drying).

    • Feed Rate: 3–5 mL/min.

    • Atomization Gas: Nitrogen (to prevent oxidation and explosion risks).

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DMF, which acts as a plasticizer and lowers the glass transition temperature ( Tg​ ).

  • Validation (In-Process Control): Analyze via Powder X-Ray Diffraction (PXRD). The protocol is successful only if the diffractogram shows a broad "halo" with a complete absence of the API's characteristic Bragg peaks.

ASD_Workflow API 4,7-Dichloro-3-methylimidazo [4,5-d]pyridazine (Crystalline API) Mixing Molecular Mixing (Clear Solution) API->Mixing Polymer Polymer Matrix (HPMCAS-HF) Polymer->Mixing Solvent Co-Solvent System (DMF / Methanol) Solvent->Mixing Atomization Atomization via Two-Fluid Nozzle Mixing->Atomization Drying Rapid Solvent Evaporation (Drying Chamber) Atomization->Drying Hot N2 Gas Collection Cyclone Separation & Vacuum Drying Drying->Collection ASD Amorphous Solid Dispersion (Stable Powder) Collection->ASD

Workflow for generating Amorphous Solid Dispersions via Spray Drying.

Formulation Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale

For highly lipophilic kinase inhibitors, dissolving the drug in a lipidic matrix entirely circumvents the rate-limiting dissolution step in the aqueous GI fluid[5]. Furthermore, lipid-based nanocarriers stimulate the secretion of bile salts and package the API into chylomicrons, directing absorption through the intestinal lymphatic system and bypassing hepatic first-pass metabolism.

Experimental Protocol: SMEDDS Preparation
  • Excipient Screening (Equilibrium Solubility): Add excess 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine to various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP). Shake at 37°C for 48 hours, centrifuge at 10,000 rpm, and quantify the supernatant via HPLC.

  • Ternary Phase Diagram Construction: Identify the microemulsion region by titrating oil/surfactant/co-surfactant mixtures with water. Select a formulation that forms a transparent microemulsion spontaneously. Optimal Starting Point: 30% Capryol 90, 50% Kolliphor EL, 20% Transcutol HP.

  • Drug Loading: Dissolve the API into the optimized lipid mixture at 80% of its equilibrium solubility to prevent precipitation upon cooling. Vortex vigorously and heat to 40°C for 15 minutes.

  • Validation (Self-Emulsification Test): Dilute 1 mL of the SMEDDS into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild agitation (50 rpm). Self-Validation Check: Use Dynamic Light Scattering (DLS) to confirm the resulting droplet size is <50 nm with a Polydispersity Index (PDI) <0.2.

LNP_Pathway SMEDDS Lipid Formulation (API + Lipids + Surfactants) Stomach Gastric Dispersion (Microemulsion <50nm) SMEDDS->Stomach Intestine Intestinal Lipolysis (Bile Salts & Lipases) Stomach->Intestine Micelles Mixed Micelle Formation (Solubilized API) Intestine->Micelles Enterocyte Enterocyte Uptake (Apical Membrane) Micelles->Enterocyte Chylomicron Chylomicron Packaging (Intracellular) Enterocyte->Chylomicron Lymph Lymphatic Transport (Bypassing Hepatic First-Pass) Chylomicron->Lymph Systemic Systemic Circulation (Enhanced Bioavailability) Lymph->Systemic

Mechanism of lipid-based formulations enhancing lymphatic transport and bioavailability.

Formulation Strategy 3: Nanosuspension via Wet Bead Milling

Mechanistic Rationale

If the API is prone to chemical degradation in the amorphous state or exhibits poor lipid solubility, a top-down nanosuspension is the optimal fallback. By milling the compound to a particle size of 150–300 nm, the specific surface area increases exponentially. According to the Noyes-Whitney equation, this drastically accelerates the dissolution velocity while maintaining the thermodynamic stability of the crystalline state.

Experimental Protocol: High-Energy Wet Milling
  • Stabilizer Solution Preparation: Prepare an aqueous solution containing 1.0% (w/v) Poloxamer 407 (steric stabilizer) and 0.2% (w/v) Sodium Lauryl Sulfate (electrostatic stabilizer). Causality: A dual electro-steric stabilization mechanism is critical to prevent Ostwald ripening and agglomeration of the high-energy nanoparticles.

  • Pre-Dispersion: Suspend 10% (w/v) of the crystalline API in the stabilizer solution. Homogenize at 10,000 rpm for 2 minutes using a rotor-stator mixer.

  • Milling Process: Transfer the suspension to a wet bead mill loaded with 0.2 mm Yttrium-stabilized Zirconium Oxide (YTZ) beads (bead volume: 60%). Mill at 2,500 rpm for 120 minutes. Maintain the milling chamber at 10°C using a cooling jacket to prevent heat-induced amorphization.

  • Validation: Analyze the particle size distribution via Laser Diffraction. Target metrics: D50​<200 nm and D90​<400 nm. Measure Zeta Potential (target > |30| mV) to ensure long-term colloidal stability.

Quantitative Formulation Comparison

The table below summarizes the expected physicochemical and biopharmaceutical enhancements achieved by applying these techniques to imidazopyridazine derivatives.

Formulation TechniquePhysical StateApparent Solubility IncreaseStability ProfilePrimary Absorption Mechanism
Unformulated API Crystalline1x (Baseline, <5 µg/mL)Highly StableDissolution-rate limited
ASD (Spray Drying) Amorphous20x – 50xModerate (Requires dry storage)Supersaturation & Paracellular
SMEDDS (Lipid) Solubilized50x – 100xHigh (Protected in lipid matrix)Lymphatic Transport (Chylomicrons)
Nanosuspension Nano-Crystalline5x – 10x (Velocity increase)High (Electro-steric stabilized)Rapid Dissolution & Transcellular

References

  • Exploring the untapped pharmacological potential of imidazopyridazines Source: RSC Advances URL
  • Five Solid Forms of a Potent Imidazopyridazine Antimalarial Drug Lead: A Preformulation Study Source: Crystal Growth & Design - ACS Publications URL
  • Inventory of oral anticancer agents: pharmaceutical formulation aspects with focus on the solid dispersion technique Source: Pharma Excipients URL
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations Source: Molecular Pharmaceutics - ACS Publications URL
  • Ponatinib - PRODUCT INFORMATION Source: Cayman Chemical URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Suzuki-Miyaura cross-coupling of 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine presents a unique set of challenges and opportunities for synthetic chemists. This electron-deficient, nitrogen-rich heterocyclic core is a valuable scaffold in medicinal chemistry and materials science. However, the lower reactivity of C-Cl bonds compared to their bromide or iodide counterparts, coupled with the potential for catalyst inhibition by the heterocyclic nitrogen atoms, necessitates carefully optimized conditions to achieve high yields.[1][2][3]

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis and optimization of substituted imidazo[4,5-d]pyridazines. We will delve into the causality behind experimental choices, offering a framework for rational troubleshooting and protocol development.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue: Low or No Product Yield

Q1: My reaction shows no conversion, or the yield is below 20%. Where should I start troubleshooting?

A1: This is the most common issue and typically points to a fundamental problem with the catalytic cycle. The primary bottleneck for chloro-heterocycles like yours is the oxidative addition step, which is often sluggish.[2][4] A systematic evaluation of the core reaction components is the most effective approach.

Systematic Troubleshooting Steps:

  • Evaluate the Catalyst System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ may be ineffective for activating the C-Cl bond on your electron-deficient substrate.[5][6]

    • Expertise: The oxidative addition of a Pd(0) species into the C-Cl bond is the rate-limiting step. Bulky, electron-rich ligands accelerate this step by increasing electron density on the palladium center, making it a better nucleophile.[4][7] They also promote the final reductive elimination step.

    • Recommendation: Switch to a more active catalyst system. Buchwald or other biarylphosphine ligands are the industry standard for these challenging couplings. N-heterocyclic carbene (NHC) ligands are also highly effective.[2]

  • Verify Reagent Quality & Handling:

    • Boronic Acid/Ester: Boronic acids, especially heteroaromatic ones, are prone to degradation via protodeboronation (hydrolysis) on the benchtop and in solution.[8][9] This side reaction replaces the boronic acid group with a hydrogen, effectively terminating the reaction pathway.[4] Consider using freshly purchased or recrystallized boronic acid. For particularly unstable substrates, using a more stable boronic ester (e.g., pinacol or MIDA esters) is highly recommended.[10][11] These esters slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing side reactions.[10][12]

    • Solvents & Atmosphere: Ensure all solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[9] The reaction must be run under a strictly inert atmosphere (Argon or Nitrogen).[1][2]

  • Assess the Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic "ate" complex required for transmetalation.[2]

    • Recommendation: For difficult couplings, weaker bases like Na₂CO₃ are often insufficient. A stronger inorganic base like K₃PO₄ or Cs₂CO₃ is frequently required to drive the reaction to completion.[1][2]

Recommended Starting Conditions for a Catalyst Screen
ParameterRecommendationRationaleSource
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) (after in-situ reduction for Pd(OAc)₂).[2][13]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that excel at activating C-Cl bonds.[2][7]
Pd/Ligand Ratio 1:2 to 1:4A slight excess of ligand ensures catalyst stability and activity.[2]
Catalyst Loading 2-5 mol %Higher loading may be needed due to potential catalyst inhibition.[3]
Base K₃PO₄ or Cs₂CO₃ (3 equiv.)Stronger bases are often necessary for activating the boronic acid.[1][2]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OCommon solvent systems that balance reagent solubility. Water is often crucial.[1][14]
Temperature 80-110 °CHigher temperatures are typically required to overcome the activation energy for C-Cl insertion.[2]
Issue: Mono-arylation Occurs, but Di-arylation Fails

Q2: I can successfully synthesize the 4-chloro-7-aryl product, but I cannot introduce a second group at the 4-position. What is preventing the second coupling?

A2: This is a common challenge with di-halogenated heterocycles. Several factors could be at play:

  • Electronic Deactivation: The first successful Suzuki coupling introduces an electron-donating or electron-neutral aryl group onto the imidazopyridazine core. This increases the electron density of the heterocyclic system, making the second C-Cl bond significantly less electrophilic and thus much harder to activate for oxidative addition.

  • Steric Hindrance: The newly introduced aryl group at the 7-position can sterically hinder the approach of the palladium catalyst to the 4-position, slowing down the second oxidative addition.

  • Solubility Issues: The mono-substituted product may be less soluble in the reaction solvent than the starting material. If it begins to precipitate, it is effectively removed from the reaction, preventing the second coupling.[15]

  • Catalyst Deactivation: The prolonged reaction time and higher temperatures required for the second coupling may lead to gradual catalyst decomposition.

Troubleshooting Strategies:

  • Harsher Conditions: For the second coupling, you will likely need more forcing conditions. Increase the temperature (e.g., to 110-120 °C, solvent permitting) and extend the reaction time.

  • Stronger Catalyst System: If you used a milder catalyst for the first step, switch to a more robust system for the second (e.g., from a PPh₃-based system to a Buchwald ligand-based one).

  • Change the Solvent: If solubility is suspected, switch to a higher-boiling point solvent that is better at dissolving large, flat aromatic systems, such as toluene, DMF, or DMA.

  • Sequential, One-Pot Approach: Add a second, fresh portion of catalyst, ligand, and base after the first coupling is complete (as determined by TLC or LC-MS) before increasing the temperature to drive the second reaction.

Issue: Significant Byproduct Formation

Q3: My mass spec shows a significant peak corresponding to my starting material with one or both chlorines replaced by hydrogen (dehalogenation). How do I prevent this?

A3: Dehalogenation is a competing reductive pathway where the C-Cl bond is replaced by a C-H bond.[16] This occurs when a palladium-hydride (Pd-H) species is formed, which can then reductively eliminate with your substrate.[16]

Causes and Solutions:

  • Hydride Source: The Pd-H species can be generated from various sources.

    • Bases: Amine bases (like Et₃N) or alkoxides can be hydride donors. Solution: Use a non-hydridic inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[9][16]

    • Solvents: Alcohol solvents can be a source of hydrides. Solution: Use aprotic solvents like dioxane, toluene, or DMF.[4]

    • Water: While often necessary, excessive water can be a proton source that facilitates dehalogenation pathways. Ensure you are using a controlled amount.[16]

  • Slow Suzuki Coupling: If the desired Suzuki coupling is slow, the competing dehalogenation pathway has more time to occur. Solution: Focus on optimizing the main catalytic cycle (see Q1). A more active catalyst that accelerates oxidative addition and reductive elimination will outcompete the dehalogenation side reaction.[16]

Q4: I am observing a lot of boronic acid homocoupling (biaryl byproduct). What is the cause?

A4: Homocoupling is the coupling of two boronic acid molecules. It is primarily caused by two issues:

  • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of boronic acids catalyzed by palladium.[4][8] Solution: Ensure your reaction setup and solvents are rigorously deoxygenated. Use freeze-pump-thaw cycles for solvents or sparge with argon for at least 30 minutes.[16]

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it gets reduced to the active Pd(0) in situ. This reduction can sometimes be mediated by the boronic acid, consuming two molecules of it to form the homocoupled byproduct.[4][9] Solution: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this, as it does not require an initial reductive step.[9]

Frequently Asked Questions (FAQs)

Q: Which chlorine atom on 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine is more reactive?

A: Predicting reactivity on complex heterocycles can be challenging. For dihalopyridazines and related systems, selectivity is often influenced by both electronic and steric factors. The C-Cl bond at the 7-position is adjacent to the imidazole ring, while the C-Cl at the 4-position is adjacent to the pyridazine nitrogen. Generally, in N-heterocycles, C-X bonds adjacent to a nitrogen atom are more reactive in cross-coupling reactions.[17] However, steric hindrance and the specific ligand used can sometimes reverse this selectivity.[18][19] It is highly recommended to perform a small-scale reaction and determine the structure of the mono-substituted product by NMR (e.g., via NOE) to confirm the site of initial reaction under your specific conditions.

Q: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is a quick method, but co-elution of starting materials and products can be an issue. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides unambiguous identification of the starting material, mono-substituted product, di-substituted product, and any major byproducts like the dehalogenated compound or boronic acid homocoupling product.

Q: Can I use microwave irradiation to improve my yields?

A: Yes, microwave heating can be highly effective. It can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating that can overcome high activation barriers.[1] This can be particularly useful for driving the more difficult second coupling to completion.

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) (Palladacycle) Pd0->PdII_Complex   OxAdd->PdII_Complex PdII_Complex->Pd0   Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-Cl (Your Substrate) ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckReagents 2. Verify Reagent Quality Start->CheckReagents CheckConditions 3. Optimize Conditions Start->CheckConditions Sol_Catalyst1 Is Pd(PPh₃)₄ being used? CheckCatalyst->Sol_Catalyst1 Sol_Reagents1 Boronic acid old or from unreliable source? CheckReagents->Sol_Reagents1 Sol_Reagents3 Were solvents degassed? CheckReagents->Sol_Reagents3 Sol_Conditions1 Base too weak? (e.g., Na₂CO₃) CheckConditions->Sol_Conditions1 Sol_Conditions3 Temperature too low? CheckConditions->Sol_Conditions3 Sol_Catalyst2 Switch to Buchwald Ligand (e.g., SPhos, XPhos) or NHC Sol_Catalyst1->Sol_Catalyst2 Yes Sol_Reagents2 Use fresh boronic acid or switch to pinacol/MIDA ester Sol_Reagents1->Sol_Reagents2 Yes Sol_Reagents4 Sparge with Ar/N₂ or use freeze-pump-thaw method Sol_Reagents3->Sol_Reagents4 No Sol_Conditions2 Use stronger base: K₃PO₄ or Cs₂CO₃ Sol_Conditions1->Sol_Conditions2 Yes Sol_Conditions4 Increase temp. to 100-120°C or use microwave Sol_Conditions3->Sol_Conditions4 Yes

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

General Experimental Protocol

This protocol serves as a robust starting point. Optimization for specific boronic acids will be necessary.

Materials:

  • 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv for mono-coupling; 2.5 equiv for di-coupling)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • SPhos (0.08 equiv, 8 mol %)

  • K₃PO₄, finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1-0.2 M) and a solvent ratio of 4:1 to 10:1 (dioxane:water).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS every 2-4 hours. For di-substitution, a higher temperature (110-120 °C) and longer reaction time may be required.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677–11689. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1028-1042. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4424-4438. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Novak, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3183. [Link]

  • Reddit r/Chempros discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Sevov, C. S., & Organ, M. G. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 53(24), 6211-6214. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Retrieved from [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Farahat, A. A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 85(10), 2437. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Reddit r/Chempros discussion. (2025). Problems with Suzuki coupling. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • Gueiffier, C., et al. (2003). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 1(1), 70-73. [Link]

  • Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of organic chemistry, 82(1), 157–169. [Link]

  • Khan, I. U., et al. (2013). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 35(4), 1148-1153. [Link]

  • Tšupova, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal, 19(26), 8639-8649. [Link]

  • Kim, H. J., et al. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 13(12), 3056-3059. [Link]

  • Sevov, C. S., & Organ, M. G. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and -Free Systems. Journal of the American Chemical Society, 144(21), 9243-9253. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]

  • Gomes, P. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2911. [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Reddit r/Chempros discussion. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Kelly, C. B., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1572-1578. [Link]

  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4384-4387. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Isherwood, F. M., et al. (2022). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 20(4), 749-766. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • MDPI. (n.d.). 4,4′-([2][4][12]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Retrieved from [Link]

Sources

Technical Support Center: Resolving NMR Signal Overlap in 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of highly substituted fused heterocycles.

Derivatives of 4,7-dichloro-3-methylimidazo[4,5-d]pyridazine present a unique "perfect storm" for NMR signal overlap. The dense heteroaromatic core compresses proton signals into a narrow chemical shift window, while the steric clash between the N3-methyl group and substituents at the C4 position frequently induces restricted bond rotation (rotamerism). This guide provides field-proven, self-validating methodologies to untangle these complex spectra.

Diagnostic Workflow for Signal Overlap

Before altering spectrometer parameters, it is critical to identify the physical cause of the signal overlap. Use the following decision matrix to determine your troubleshooting path.

G Start Unresolved 1H NMR Spectrum Check Identify Overlap Type Start->Check Broad Broad/Split Peaks (Suspected Rotamers) Check->Broad Aliphatic Dense Multiplets (Aliphatic/Aromatic Overlap) Check->Aliphatic Accidental Accidental Equivalence (Same Environment) Check->Accidental VT Variable Temperature (VT) NMR Heat to Coalescence Broad->VT PSYCHE Pure Shift NMR (PSYCHE) Collapse to Singlets Aliphatic->PSYCHE Solvent Solvent Titration (C6D6 / DMSO-d6 ASIS) Accidental->Solvent Validate 2D NMR (HSQC/HMBC/NOESY) Final Structural Confirmation VT->Validate PSYCHE->Validate Solvent->Validate

Caption: Decision workflow for resolving NMR signal overlap in imidazo[4,5-d]pyridazines.

Troubleshooting FAQs

Q1: My spectrum shows doubled peaks and broad humps, making the sample look impure. How do I know if these are rotamers or actual impurities?

Causality: When you substitute the 4-chloro group with a nucleophile (e.g., a secondary amine or bulky alkoxide), the new substituent sterically clashes with the adjacent N3-methyl group. This restricts rotation around the C4-substituent bond, trapping the molecule in distinct conformational states (rotamers) that exchange slowly on the NMR timescale at room temperature. Solution: Perform a Variable Temperature (VT) NMR experiment. Heating the sample increases kinetic energy, overcoming the rotational barrier and causing the doubled peaks to coalesce into a single, sharp time-averaged signal. If the peaks do not coalesce upon heating, you are likely looking at a true chemical impurity or a diastereomeric mixture.

Q2: The aliphatic region of my spectrum is a completely overlapping multiplet mass. How can I extract chemical shifts without running a 2D experiment?

Causality: Homonuclear scalar couplings ( J -couplings) split proton signals into multiplets. In structurally complex derivatives, these multiplets overlap, obscuring the true chemical shifts. Solution: Utilize PSYCHE (Pure Shift Yielded by Chirp Excitation) [1]. PSYCHE uses low flip-angle swept-frequency chirp pulses to suppress homonuclear scalar couplings, effectively collapsing all multiplets into sharp singlets (similar to a decoupled 13 C spectrum). This drastically increases resolution and reveals hidden signals.

Q3: Both the C4 and C7 chlorines were substituted. How do I unambiguously differentiate the C4 substituent from the C7 substituent?

Causality: The imidazo[4,5-d]pyridazine core lacks protons on the pyridazine ring, making standard COSY/TOCSY walks impossible. Solution: Use NOESY (Nuclear Overhauser Effect Spectroscopy) . The N3-methyl group acts as a built-in spatial beacon. Because it is physically adjacent to the C4 position, the N3-methyl protons will show a strong through-space NOE correlation to the protons of the C4 substituent. The C7 substituent is too far away to show this correlation.

Structural Logic & Connectivity

To successfully assign the core, you must rely on heteronuclear long-range coupling and spatial proximity. The diagram below illustrates the self-validating logic required for assignment.

G N3Me N3-Methyl (~4.0 ppm) C4Sub C4-Substituent N3Me->C4Sub NOESY (Strong Spatial Proximity) Core Imidazo[4,5-d]pyridazine Core Carbons N3Me->Core HMBC (to C2, C3a, C4) C2H C2-Proton (~8.5 ppm) C2H->Core HMBC (to N1, N3, C3a, C7a) C7Sub C7-Substituent C7Sub->C2H NOESY (No Correlation)

Caption: 2D NMR connectivity and spatial correlation logic for structural assignment.

Quantitative Data Summaries

The following table summarizes the typical baseline chemical shifts for the core structure [2] and the diagnostic correlations used to resolve overlap.

Structural PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Diagnostic 2D CorrelationsCommon Overlap Issues
C2-Proton 8.20 - 8.80 (s)145.0 - 150.0HMBC to C3a, N1, N3Overlaps with aromatic substituents
N3-Methyl 3.80 - 4.20 (s)30.0 - 35.0HMBC to C2, C3a, C4Overlaps with methoxy/alkyl groups
C4-Position N/A135.0 - 145.0NOESY to N3-CH3 (if substituted)Rotameric broadening if derivatized
C7-Position N/A130.0 - 140.0HMBC to C7aRotameric broadening if derivatized

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Resolution

This protocol is a self-validating system: the final step ensures the sample has not thermally degraded, proving the initial broadening was purely conformational.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ , boiling point 189 °C). Do not use CDCl 3​ for high-temperature VT-NMR.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C). Note the integral ratios of the broadened/doubled peaks.

  • Heating Ramp: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K). Allow the sample to equilibrate for 5 minutes at each step before acquiring a spectrum.

  • Coalescence Observation: Continue heating until the doubled peaks merge into a single, sharp peak (the coalescence temperature, Tc​ ). For imidazo[4,5-d]pyridazines with bulky C4 amines, this typically occurs between 340 K and 370 K.

  • Validation (Critical Step): Cool the probe back to 298 K and re-acquire the spectrum. If the spectrum returns exactly to the baseline state (doubled peaks), you have confirmed rotamerism. If the spectrum remains sharp or shows new peaks, your compound degraded.

Protocol B: PSYCHE Pure Shift NMR Setup

PSYCHE is highly sensitive to parameter miscalibration. Follow these steps to ensure spectral purity [3].

  • Pulse Sequence Selection: Load the psyche pulse sequence (available on modern Bruker and Agilent spectrometers).

  • Parameter Optimization:

    • Set the flip angle ( β ) of the chirp pulses. A lower flip angle (e.g., 15-20°) yields higher spectral purity (fewer recoupling artifacts) but lower sensitivity.

    • Set the sweep width of the chirp pulse to cover the entire proton spectral window (typically 10,000 Hz).

  • Data Acquisition: Acquire the data using chunked acquisition. Because PSYCHE uses slice-selective excitation, it is inherently less sensitive than standard 1D 1 H NMR. Increase the number of scans (NS) by a factor of 4 to 8 compared to your standard 1D protocol.

  • Processing & Validation: Process the pseudo-2D data into a 1D pure shift spectrum. Self-Validation: Overlay the PSYCHE spectrum with your standard 1D 1 H spectrum. PSYCHE can distort peak integrals; therefore, use the PSYCHE spectrum only for chemical shift extraction and resolving overlap, while relying on the standard 1D spectrum for accurate integration.

References

  • Ultrahigh-Resolution NMR Spectroscopy Angewandte Chemie International Edition URL:[Link]

  • Energetic 1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine: A Novel Nitrogen-rich Fused Heterocyclic Cation with High Density ACS Publications URL:[Link]

  • PSYCHE Pure Shift NMR Spectroscopy Chemistry - A European Journal (via PubMed) URL:[Link]

Technical Support Center: HPLC Method Optimization for 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine. This document is structured to provide foundational knowledge, actionable troubleshooting steps, and validated protocols to ensure reliable and reproducible results in your research and development workflows.

Section 1: Analyte Characterization & Initial Method Development

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient HPLC method development. 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine is a halogenated, nitrogen-containing heterocyclic compound. Its structure is analogous to naturally occurring purines, which provides insight into its potential chromatographic behavior.[1]

Physicochemical Properties Profile:

PropertyEstimated Value/CharacteristicRationale & Chromatographic Implication
Molecular Formula C₆H₄Cl₂N₄The presence of four nitrogen atoms in the fused ring system (imidazo[4,5-d]pyridazine) imparts basic properties.[2][3]
Molecular Weight ~203.04 g/mol A relatively small molecule, suitable for standard HPLC analysis.[2]
Predicted XLogP ~1.3This value suggests moderate hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the primary mode of separation.[2]
pKa (Estimated) BasicThe imidazo[4,5-d]pyridazine core contains multiple basic nitrogen atoms. The exact pKa is not readily available, but similar imidazopyridine structures are known to be basic.[4] This is the most critical parameter to control. Uncontrolled ionization leads to severe peak tailing and poor reproducibility.[5]
Solubility Poor in WaterIncreased hydrophobicity from chlorine and methyl groups suggests limited aqueous solubility. Solubility is likely higher in organic solvents like methanol, acetonitrile, or DMSO.[6]
Recommended Starting Conditions for RP-HPLC Method Development

Based on the analyte's properties, the following conditions provide a robust starting point. The goal is to ensure the analyte is in a single, stable ionic form (protonated) and is sufficiently retained on a reversed-phase column.

ParameterRecommendationJustification
Column C18, End-Capped (e.g., 150 x 4.6 mm, 5 µm)A C18 phase provides the necessary hydrophobic interaction for retention.[7] Modern, high-purity, end-capped silica columns are critical to minimize interactions between the basic analyte and acidic residual silanol groups, which is a primary cause of peak tailing.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAn acidic mobile phase (pH ~2.1-2.7) ensures the complete protonation of the basic nitrogen atoms. This suppresses undesirable silanol interactions and yields sharp, symmetrical peaks.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile typically provides better peak shape and lower backpressure. Methanol offers different selectivity and can be screened as an alternative.[8]
Detection UV, ~240-260 nmAromatic and heterocyclic systems generally exhibit strong UV absorbance. A diode array detector (DAD) is recommended to determine the optimal wavelength and assess peak purity.[9]
Gradient Elution 5% to 95% B over 20 minutesA broad initial gradient is an effective way to determine the approximate elution time of the analyte and any related impurities.[10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control improves the reproducibility of retention times.[11]
Injection Solvent Mobile Phase (at initial conditions) or a weaker solventDissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion and fronting.[12]

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during method development and routine analysis.

Issue 1: Why is my peak for 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine showing significant tailing?

Answer: Peak tailing is the most common issue for basic, nitrogen-containing compounds like this one.[5] The primary cause is secondary ionic interactions between the protonated basic analyte and deprotonated (ionized) residual silanol groups on the silica surface of the HPLC column. This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Solutions:

  • Lower the Mobile Phase pH:

    • Action: Ensure your aqueous mobile phase (Solvent A) contains an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). A pH between 2 and 3 is ideal.

    • Causality: At low pH, two things happen: 1) The basic nitrogens on your molecule are fully protonated, creating a stable, positively charged species. 2) The acidic silanol groups (pKa ~3.5-4.5) on the silica surface are predominantly non-ionized. This minimizes the strong ionic attraction, leading to a more symmetrical peak based on hydrophobic interactions.[8]

  • Use a High-Purity, End-Capped Column:

    • Action: Switch to a modern column specifically designed for analyzing basic compounds. Look for columns marketed as "high-purity silica," "end-capped," or "base-deactivated."

    • Causality: End-capping is a chemical process that covers most of the accessible silanol groups with a non-polar cap (e.g., a trimethylsilyl group). This physically blocks the sites that cause tailing.

  • Add a Competing Base or Buffer:

    • Action: If lowering the pH is insufficient, consider adding a low concentration of a buffer (e.g., 10-20 mM potassium phosphate) to your mobile phase, ensuring the final pH is at least 1.5 units below the analyte's pKa.[13]

    • Causality: The buffer components can compete with the analyte for interaction with the active silanol sites, effectively masking them and improving peak shape.

  • Reduce Sample Mass Load:

    • Action: Dilute your sample and inject a smaller mass onto the column.

    • Causality: Overloading the column can saturate the primary hydrophobic retention sites, forcing excess analyte to interact with the secondary, high-energy silanol sites, which exacerbates tailing.[5][11]

Troubleshooting Workflow: Poor Peak Shape (Tailing)

This diagram outlines a logical workflow for diagnosing and resolving peak tailing.

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware cluster_3 Sample & Method cluster_4 Resolution Start Observe Peak Tailing (USP Tailing Factor > 1.5) Check_pH Is Mobile Phase pH < 3? (e.g., with 0.1% Formic Acid) Start->Check_pH Lower_pH Lower pH with 0.1% FA/TFA Check_pH->Lower_pH No Check_Column Is column modern, end-capped, and designed for basic compounds? Check_pH->Check_Column Yes Lower_pH->Check_pH Re-evaluate New_Column Switch to a base-deactivated C18 or Phenyl-Hexyl column Check_Column->New_Column No Check_Load Is sample overloaded? Check_Column->Check_Load Yes New_Column->Check_Column Re-evaluate Check_System Inspect for dead volume (bad fittings, tubing) End Symmetrical Peak Achieved Check_System->End System OK Check_Load->Check_System No Dilute_Sample Dilute sample 10x and re-inject Check_Load->Dilute_Sample Yes Dilute_Sample->Check_Load Re-evaluate

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Issue 2: My peak is broad or splitting into two.

Answer: Peak broadening or splitting suggests a problem that is often unrelated to secondary chemical interactions and is more likely due to physical or system-related issues.[5][11]

Solutions:

  • Check Sample Solvent:

    • Action: Ensure your sample is dissolved in the initial mobile phase composition or a solvent that is chromatographically weaker (i.e., has less organic content).

    • Causality: Injecting a sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile) prevents the analyte from properly focusing at the head of the column. The sample band travels down the column in a diffuse plug before separation begins, leading to a broad or split peak.

  • Inspect for Column Contamination or Voids:

    • Action: Disconnect the column and inspect the inlet frit for discoloration. If possible, reverse-flush the column with a strong solvent (follow manufacturer's instructions).

    • Causality: Particulate matter from samples or precipitated buffers can clog the inlet frit, causing a non-uniform flow path and splitting the peak.[12] Over time, high pressure or harsh mobile phase conditions can cause the packed bed to settle, creating a void at the column inlet, which also leads to peak splitting. Using a guard column can help protect the analytical column from contamination.

  • Verify Injector Performance:

    • Action: Check for leaks around the injector port and ensure the sample loop is being filled completely.

    • Causality: A partially blocked injector port or an incomplete injection can introduce the sample onto the column in an irregular band, resulting in a split or distorted peak.

Issue 3: The retention time is shifting between injections.

Answer: Inconsistent retention times point to a lack of stability in the chromatographic system.[11]

Solutions:

  • Ensure Proper Mobile Phase Equilibration:

    • Action: When changing mobile phases or starting up the system, flush the column with at least 10-15 column volumes of the new mobile phase before injecting your first sample.

    • Causality: The column's stationary phase requires time to fully equilibrate with the mobile phase. Insufficient equilibration is a common cause of drifting retention times at the beginning of a sequence.

  • Use a Buffered Mobile Phase:

    • Action: If you are working at a pH that is close to the pKa of your analyte or the column's silanol groups, small changes in the mobile phase preparation can lead to large changes in retention. Use a formal buffer (e.g., 10-20mM phosphate or acetate) to control the pH precisely.

    • Causality: Buffers resist changes in pH, ensuring that the ionization state of both the analyte and the stationary phase remains constant, leading to stable retention times.[13]

  • Check for Pump Malfunctions:

    • Action: Monitor the system pressure. A fluctuating pressure indicates a problem with the pump, such as air bubbles in the solvent lines, faulty check valves, or worn pump seals.

    • Causality: A stable, pulse-free flow of the mobile phase is essential for reproducible chromatography. Inconsistent flow rates will cause retention times to shift.[11]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Should I use Acetonitrile or Methanol as the organic modifier?

    • A1: Start with Acetonitrile. It generally has a lower viscosity (leading to lower backpressure) and stronger elution strength in reversed-phase, which often results in sharper peaks. However, Methanol has different solvatochromatic properties and can offer unique selectivity for separating closely eluting impurities.[8] If you have co-eluting peaks with ACN, developing a method with MeOH is a powerful way to alter selectivity.

  • Q2: Is a gradient or isocratic elution better?

    • A2: Start with a gradient elution for method development.[10] This allows you to screen a wide range of mobile phase strengths to determine the optimal composition for eluting your compound and any potential impurities within a reasonable time. Once the ideal organic percentage is found, you can convert to a faster isocratic method if you are only analyzing the main compound and not a complex mixture.

  • Q3: How do I prepare my sample for analysis?

    • A3: Weigh a precise amount of your sample and dissolve it in a suitable solvent to create a stock solution (e.g., in DMSO or Methanol).[14] From this stock, make further dilutions into your injection solvent. The ideal injection solvent is the mobile phase itself. If the compound has poor solubility, you can use a slightly higher percentage of organic solvent, but it should be as weak as possible to avoid peak distortion. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to protect the column from particulates.

  • Q4: How do I confirm the identity of my peak?

    • A4: The most robust method is to use HPLC coupled with Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the eluting peak, which can confirm its molecular weight.[7] If an LC-MS is not available, you can spike your sample with a known reference standard of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine. An increase in the height/area of the peak of interest confirms its identity.

Section 4: Experimental Protocols

Protocol 1: Preparation of 0.1% (v/v) Formic Acid in Water (Mobile Phase A)

This protocol describes the preparation of 1 liter of acidic aqueous mobile phase, a crucial step for achieving symmetrical peaks for basic analytes.

Materials:

  • HPLC-grade water (1 L)

  • High-purity formic acid (~99% or higher)

  • Graduated cylinder (1 L)

  • Micropipette (100-1000 µL)

  • Clean, sterile glass media bottle (1 L)

Procedure:

  • Measure 1 liter of HPLC-grade water using a clean graduated cylinder and pour it into the glass media bottle.

  • Using a micropipette, carefully add 1.0 mL of formic acid to the water.

  • Seal the bottle and swirl gently for 30-60 seconds to ensure the solution is thoroughly mixed.

  • Sonicate or degas the solution for 10-15 minutes to remove dissolved gases, which can cause pump and detector instability.

  • Label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in Water" along with the preparation date.

References

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • 4,7-Dichloro-3-methyl-isoxazolo[4,5-d]pyridazine. PubChem.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). News.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • What are the Common Peak Problems in HPLC.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
  • Mobile Phase Selection in Method Development: How to Optimize. (2025).
  • hplc method development: Topics by Science.gov. Science.gov.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • 4,7-dichloro-1-methyl-1h-imidazo[4,5-d]pyridazine. PubChemLite.
  • High Performance Liquid Chrom
  • 4,5-Dichloro-3-hydroxypyridazine. PubChem.
  • 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine. NextSDS.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy.
  • Product Class 8: Pyridazines. Thieme.
  • An In-Depth Technical Guide to the Solubility of 4,5-Dichloropyridazine-3,6-diol in Organic Solvents. Benchchem.
  • Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. (2025). Journal of Applied Pharmaceutical Science.
  • 1H-Imidazo[4,5-d]pyridazine. PubChem.
  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. PMC.
  • Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Deriv
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.
  • 3,6-Dichloro-4-isopropylpyridazine. PubChem.
  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.

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Validation & Comparative

validating LC-MS purity results for 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly polar, nitrogen-dense heterocyclic building blocks. 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine (CAS: 5422-71-9) is a prime example. This compound is a critical intermediate in the synthesis of advanced nucleoside analogs, including modulators of viral helicases[1] and targeted antisense oligonucleotide constructs[2].

However, relying on standard C18 reversed-phase liquid chromatography (RP-LC) coupled solely with UV detection often leads to a dangerous overestimation of its purity. To ensure scientific integrity in drug development, we must move beyond rigid, single-dimensional assays and implement self-validating, orthogonal analytical systems.

This guide provides an objective comparison of chromatographic and detection alternatives, detailing the causality behind each experimental choice to establish a robust LC-MS purity validation workflow.

The Analytical Challenge: Causality & Mechanism

The physicochemical structure of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine presents three distinct analytical challenges:

  • High Polarity & Basic Sites: The imidazo[4,5-d]pyridazine core contains four nitrogen atoms. On a standard C18 column, this leads to poor retention (hydrophilic collapse) and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols.

  • Electron-Deficient Aromaticity: The combination of four electronegative nitrogens and two electron-withdrawing chlorine atoms renders the aromatic system highly electron-deficient.

  • Non-Chromophoric Impurities: Synthesis of this intermediate often involves aliphatic alkylating agents (e.g., for the 3-methyl group) or highly polar quenchers that lack a UV chromophore, rendering them "invisible" to standard diode array detectors (DAD)[3].

Chromatographic Selectivity: Standard vs. Orthogonal Methods

To achieve true resolution of structurally similar impurities (e.g., des-chloro or regioisomeric byproducts), we must exploit alternative retention mechanisms. Table 1 summarizes the experimental performance of three distinct stationary phases.

Table 1: Chromatographic Performance Metrics for 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Column ChemistryPrimary Retention MechanismRetention Factor ( k′ )Peak Asymmetry ( As​ )Impurities Resolved (>0.1%)
C18 (Standard) Hydrophobic (Dispersive)1.21.682
Biphenyl Hydrophobic + π−π Interactions4.11.125
HILIC (Amide) Hydrogen Bonding + Dipole5.31.254

Data Interpretation: The Biphenyl column drastically outperforms the C18 phase. Because the target analyte is highly electron-deficient, the electron-rich Biphenyl stationary phase facilitates strong π−π stacking interactions, increasing the retention factor ( k′ ) to 4.1 and resolving three additional impurities that co-eluted in the C18 void volume.

Detector Orthogonality: UV vs. MS vs. CAD

A self-validating system requires multi-detector confirmation. While UV detection is standard, it is fundamentally biased toward conjugated systems. Charged Aerosol Detection (CAD) provides a near-universal, mass-dependent response that is highly linear and superior to traditional Evaporative Light Scattering Detectors (ELSD) for small particle detection[4].

Table 2: Impurity Profiling by Detector (Using Biphenyl Column)

DetectorDetection MechanismTarget Compound S/NNon-Chromophoric Impurities DetectedEstimated Total Purity
UV-Vis (254 nm) π -Electron Excitation1250099.2%
ESI-MS (Positive) Ionization (Protonation)8501 (Ionizable)98.5%
CAD Universal Aerosol Charge9203 (Universal)96.8%

Data Interpretation: Relying solely on UV-Vis yields a false purity of 99.2%. The CAD reveals three additional non-chromophoric impurities (likely residual aliphatic linkers or solvents), dropping the true purity to 96.8%.

Self-Validating Experimental Protocol: Biphenyl-CAD-MS Workflow

To guarantee analytical trustworthiness, the following step-by-step methodology incorporates internal cross-checks to validate the purity of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine.

Step 1: Sample Preparation & System Suitability Test (SST)

  • Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol:Water (50:50, v/v).

  • SST Causality: Inject a blank (diluent only) followed by a 1% (10 µg/mL) standard. Validation Check: The system is only suitable if the 1% standard yields a CAD Signal-to-Noise (S/N) ratio > 50, ensuring trace impurities at the 0.1% threshold will be reliably detected.

Step 2: Chromatographic Separation

  • Column: Biphenyl core-shell column (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Causality for Formic Acid: The acidic modifier serves a dual purpose. First, it completely protonates the basic imidazo nitrogens, maximizing ESI+ sensitivity. Second, it masks residual surface silanols on the silica support, preventing the secondary ion-exchange interactions that cause the severe peak tailing ( As​ = 1.68) observed under neutral conditions.

Step 3: Multi-Detector Configuration

  • Route the column effluent through the DAD (UV at 254 nm and 210 nm), then split the flow 1:1 between the ESI-MS and the CAD.

  • MS Parameters: ESI Positive mode. Scan range m/z 100-600. Validation Check: Confirm the presence of the target analyte by its distinct isotopic signature. The two chlorine atoms will produce an M,M+2,M+4 cluster at m/z 203, 205, and 207 in a strict 100:65:11 relative abundance ratio.

Step 4: Data Interpretation & Cross-Validation

  • Overlay the UV, CAD, and Total Ion Chromatogram (TIC) traces.

  • Calculate purity based on the CAD area percent, as it provides the most uniform response factor across diverse chemical structures[4], preventing the under-reporting of impurities lacking a chromophore.

Visualizing the Validation Logic

The following diagram illustrates the logical flow of our self-validating orthogonal analysis.

LCMS_Validation Start 4,7-Dichloro-3-methylimidazo [4,5-d]pyridazine Split Orthogonal Column Selection Start->Split C18 Standard RP (C18) Hydrophobic Separation Split->C18 Biphenyl Orthogonal RP (Biphenyl) Pi-Pi Interactions Split->Biphenyl HILIC HILIC Polar Retention Split->HILIC Detectors Multi-Detector Analysis (UV-Vis + ESI-MS + CAD) C18->Detectors Biphenyl->Detectors HILIC->Detectors Validation Cross-Validation & Purity Confirmation Detectors->Validation

Orthogonal LC-MS purity validation workflow for heterocyclic building blocks.

References

  • Borowski, P., et al. "Characterization of imidazo[4,5-d]pyridazine nucleosides as modulators of unwinding reaction mediated by West Nile virus nucleoside triphosphatase/helicase: evidence for activity on the level of substrate and/or enzyme." Antimicrobial Agents and Chemotherapy, 2002. 1

  • Chen, H.-M., & Hosmane, R. S. "Synthesis of 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione: An Attractive Building Block for Antisense and Triple-helical Applications." Molecules, 2001. 2

  • "Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries." American Laboratory, 2023. 4

  • "High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review." Taylor & Francis, 2024.3

Sources

Comparative Efficacy of Imidazo[4,5-d]pyridazine Analogs as Viral NTPase/Helicase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development Professionals

As drug resistance to standard antiviral therapies accelerates, targeting highly conserved viral replication machinery has become a paramount strategy in drug development. For the Flaviviridae family—which includes the West Nile Virus (WNV) and Hepatitis C Virus (HCV)—the NS3 nucleoside triphosphatase (NTPase)/helicase is an essential, multi-functional enzyme.

The chemical scaffold 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine serves as a vital synthetic precursor. The reactive chlorine atoms at positions 4 and 7 allow for regioselective nucleophilic substitutions, enabling the attachment of ribofuranosyl moieties to generate potent nucleoside analogs (e.g., HMC-HO4). This guide objectively compares the efficacy, mechanism of action, and experimental profiling of these imidazo[4,5-d]pyridazine analogs against other leading helicase inhibitors.

Mechanistic Divergence: The "Uncoupling" Advantage

Most traditional helicase inhibitors act as competitive ATP analogs or strict nucleic acid binders that shut down all enzymatic functions. Imidazo[4,5-d]pyridazine analogs operate through a highly unique mechanism: enzymatic uncoupling [1].

When evaluating an analog like HMC-HO4 (1-(2'-O-methyl-β-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione), experimental data reveals that it physically interacts with both the dsDNA/dsRNA substrate and the NS3 enzyme. Instead of blocking the active site, it uncouples ATP hydrolysis from strand displacement. The enzyme continues to burn ATP (ATPase activity is maintained or stimulated) but fails to translocate and separate the nucleic acid strands. This mechanical futile cycling traps the viral replication complex in a non-productive state, effectively halting viral replication [1].

Mechanism A Viral NS3 Helicase + ATP B Nucleic Acid Binding A->B Initiation C ATP Hydrolysis (ATPase Activity) B->C Energy Generation D Strand Separation (Helicase Activity) C->D Translocation E Imidazo[4,5-d]pyridazine Analogs E->C Stimulates/Maintains E->D Inhibits (Uncoupling Effect)

Fig 1. Mechanistic uncoupling of NS3 ATPase and helicase activities by imidazo[4,5-d]pyridazines.

Comparative Efficacy Profile

To benchmark the performance of imidazo[4,5-d]pyridazine analogs, we must compare them against other small-molecule NS3 helicase inhibitors currently in preclinical evaluation, such as Ring-Expanded Nucleosides (RENs) [2] and Halogenated Benzotriazoles [3].

Quantitative Performance Data

The following table summarizes the comparative in vitro and cell-culture efficacy of these inhibitor classes against Flavivirus NS3 targets.

Inhibitor ClassRepresentative CompoundPrimary TargetHelicase IC₅₀ (μM)ATPase ModulationAntiviral EC₅₀ (μM)
Imidazo[4,5-d]pyridazines HMC-HO4 WNV/HCV NS3~30.0 Maintains/Stimulates ~30.0 (WNV)
Ring-Expanded NucleosidesImidazo[4,5-e][1,3]diazepineWNV/HCV NS315.0 - 40.0Inhibits20.0 - 50.0
Halogenated Benzotriazoles5,6-dichloro-1-(β-D-ribofuranosyl)benzotriazoleWNV NS3~0.3InhibitsN/D (Poor Permeability)
Broad-Spectrum NucleosidesRibavirinViral Polymerase>500.0 (Inactive)NoneIneffective in vivo

Key Takeaways:

  • Efficacy Translation: While Halogenated Benzotriazoles show superior in vitro IC₅₀ values (~0.3 μM), they often suffer from poor cellular permeability. Imidazo[4,5-d]pyridazines demonstrate a 1:1 translation between their biochemical IC₅₀ (~30 μM) and their cell-culture antiviral EC₅₀ (~30 μM), indicating excellent bioavailability and target engagement in vivo[1].

  • Target Specificity: Standard nucleoside analogs like Ribavirin target the polymerase and show no efficacy against the helicase, explaining their failure in in vivo WNV models [3].

Self-Validating Experimental Protocol: Dual Activity Profiling

To accurately classify an analog derived from 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine as an "uncoupler" rather than a non-specific aggregator, researchers must employ a self-validating dual-assay system. This protocol measures unwinding and ATP hydrolysis simultaneously from the same reaction pool.

Step-by-Step Methodology

Phase 1: Substrate Pre-Incubation (Critical Step)

  • Preparation: Synthesize the target nucleoside analog from the 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine scaffold. Prepare a 10 mM stock in anhydrous DMSO.

  • Incubation: Mix 50 nM of a Cy3/BHQ-labeled dsRNA substrate with varying concentrations of the analog (1 μM to 100 μM) in a reaction buffer (50 mM Tris-HCl pH 7.5, 2 mM MgCl₂). Incubate for 15 minutes at 37°C.

    • Causality & Expertise: Imidazo[4,5-d]pyridazine analogs exert substrate-directed binding. Pre-incubation allows the compound to reach thermodynamic equilibrium with the nucleic acid before the enzyme is introduced. Failing to do this allows the highly active helicase to outcompete the inhibitor, yielding false-negative IC₅₀ values.

Phase 2: Reaction Initiation & Splitting 3. Enzyme Addition: Add 100 nM of purified WNV or HCV NS3 helicase to the pre-incubated mixture. 4. Initiation: Trigger the reaction by adding 1 mM ATP. Immediately split the master mix into two parallel microplates (Plate A for FRET, Plate B for ATPase).

  • Causality & Expertise: Splitting the reaction from a single master mix ensures that both assays measure the exact same kinetic population. This eliminates pipetting variances and establishes a mathematically rigorous self-validating control.

Phase 3: Parallel Readout 5. Helicase Readout (Plate A): Monitor FRET fluorescence (Ex: 550 nm, Em: 570 nm) continuously for 30 minutes. As strands separate, Cy3 escapes the BHQ quencher. An active uncoupler will suppress this signal curve. 6. ATPase Readout (Plate B): After 30 minutes, quench Plate B with 50 mM EDTA. Add Malachite Green reagent and measure absorbance at 620 nm to quantify inorganic phosphate (Pi) release.

  • Causality & Expertise: If the analog is a true uncoupler, Pi release will remain high (active ATP hydrolysis) despite the suppressed FRET signal (halted unwinding). If both signals drop, the compound is a standard competitive inhibitor.

    Workflow S1 1. Scaffold Functionalization (4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine) S2 2. Substrate Pre-incubation (Equilibrate Analog with dsRNA/dsDNA) S1->S2 S3 3. Dual-Assay Initiation (Add NS3 Enzyme + ATP + Mg2+) S2->S3 Ensures substrate-directed effects are captured S4 4A. Quantify Pi Release (ATPase Activity Readout) S3->S4 Malachite Green Assay S5 4B. Measure Fluorescence (Helicase Unwinding Readout) S3->S5 Real-Time FRET Analysis

    Fig 2. Self-validating high-throughput workflow for dual ATPase/Helicase activity profiling.

Conclusion

Analogs derived from the 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine scaffold represent a highly sophisticated class of antiviral agents. By uncoupling the motor function of the viral helicase from its energy source, these compounds bypass common resistance mechanisms associated with competitive active-site inhibitors. For drug development professionals, leveraging this scaffold offers a validated pathway toward developing next-generation therapeutics against Flaviviridae infections.

References
  • Borowski, P., Lang, M., Haag, A., Schmitz, H., Choe, J., Chen, H. M., & Hosmane, R. S. (2002). Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase: Evidence for Activity on the Level of Substrate and/or Enzyme. Antimicrobial Agents and Chemotherapy, 46(5), 1231–1239. URL: [Link]

  • Zhang, N., Chen, H. M., Koch, V., Schmitz, H., Liao, C., Fattom, A., Naso, R. B., Hosmane, R. S., & Borowski, P. (2003). Ring-Expanded (“Fat”) Nucleoside and Nucleotide Analogues Exhibit Potent in Vitro Activity against Flaviviridae NTPases/Helicases, Including Those of the West Nile Virus, Hepatitis C Virus, and Japanese Encephalitis Virus. Journal of Medicinal Chemistry, 46(20), 4149–4164. URL: [Link]

  • Puig-Basagoiti, F., Deas, T. S., Ren, P., Tilgner, M., Campbell, C. G., Tombline, G., ... & Shi, P. Y. (2007). Novel Therapeutics Against West Nile Virus. Antiviral Research, 78(1), 43-57. URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine

As a Senior Application Scientist, I cannot overstate the importance of understanding the intrinsic reactivity of your reagents. True laboratory safety is not achieved by blindly following checklists; it is achieved by understanding the mechanistic causality behind chemical hazards. This guide provides a self-validating operational framework for handling 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine, ensuring that every safety protocol is logically grounded in the molecule's physical and chemical properties.

Chemical Profile & Mechanistic Hazard Assessment

4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine (CAS: 5422-71-9) is a highly functionalized, halogenated nitrogen heterocycle[1]. In drug discovery and medicinal chemistry, it serves as a highly reactive building block[1].

The Causality of Toxicity: The presence of two chlorine atoms on an electron-deficient imidazo-pyridazine core renders this molecule highly electrophilic. While this electrophilicity is synthetically desirable for nucleophilic aromatic substitution (SNAr) reactions, it is the exact mechanism that dictates its toxicological profile. Electrophilic compounds can covalently bind to nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on biological macromolecules, leading to sensitization, severe irritation, and systemic toxicity.

Table 1: Physical Properties & Operational Impact

Property Value Causality / Operational Impact
CAS Number 5422-71-9[1] Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Formula C6H4Cl2N4[1] High nitrogen/halogen content dictates electrophilic reactivity.
Molecular Weight 203.03 g/mol [1] Utilized for precise stoichiometric calculations during assay preparation.

| Physical State | Solid / Powder | Prone to aerosolization and static charge buildup during transfer. |

Table 2: GHS Hazard Classifications & Biological Risk

GHS Classification Hazard Code Biological Causality & Risk
Acute Tox. 4 H302, H312, H332[2] Electrophilic binding to cellular nucleophiles causes systemic toxicity via oral, dermal, or inhalation routes.
Skin Irrit. 2 H315[2] Covalent modification of epidermal proteins leads to localized inflammation and dermatitis.
Eye Irrit. 2A H319[2] Direct contact with ocular tissue causes severe irritation and potential corneal damage.

| STOT SE 3 | H336[2] | Inhalation of micro-particulates irritates the respiratory mucosa, causing coughing and systemic effects. |

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE protocols. The selection of PPE must be dictated by the chemical's phase (solid powder vs. solution) and its permeation kinetics, in accordance with .

  • Hand Protection: Use heavy-duty Nitrile gloves (minimum 5 mil thickness) for handling the dry powder.

    • Causality: Halogenated heterocycles can permeate standard latex. Critical Note: If the compound is dissolved in penetrating solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), nitrile is insufficient. You must upgrade to Butyl rubber gloves. DMSO acts as a carrier solvent, rapidly transporting the dissolved toxicant through standard nitrile matrices directly into the dermal layer.

  • Eye Protection: ANSI Z87.1-compliant tightly sealed safety goggles.

    • Causality: The compound is classified as Eye Irrit. 2A[2]. Standard safety glasses with side shields do not provide an adequate seal against airborne dust particulates.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If ventilation is compromised, an N95 or P100 particulate respirator is mandatory.

    • Causality: Classified as STOT SE 3[2], inhalation of the micro-particulates can cause severe respiratory tract irritation.

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent sleeves from catching on glassware and eliminate exposed skin at the critical glove-wrist interface.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, the handling of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine must follow a strict operational sequence based on guidelines from .

Protocol 1: Precision Weighing and Transfer

  • Preparation: Ensure the fume hood sash is positioned at the certified operational height (typically 18 inches) to maintain a proper face velocity (80-100 fpm).

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Halogenated powders often accumulate static charge. Static repulsion can cause the powder to aerosolize abruptly, breaching the breathing zone.

  • Containment: Tare a sealable glass vial on the balance inside the hood. Transfer the required mass directly into the vial.

  • Sealing & Transport: Cap the vial securely before removing it from the balance enclosure. Transport the sealed vial to the reaction hood using a secondary containment vessel (e.g., a shatter-proof plastic carrier).

    • Causality: This isolates the hazard during transit across the laboratory, preventing exposure in the event of an accidental drop.

HandlingWorkflow A 1. Fume Hood Setup Verify Face Velocity B 2. Static Mitigation Use Anti-Static Tools A->B C 3. Precision Weighing Seal Inside Enclosure B->C D 4. Safe Transport Secondary Containment C->D E 5. Reaction Execution Inert Atmosphere D->E

Workflow for the safe handling and transfer of 4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine.

Spill Response & Disposal Plan

A spill involving electrophilic halogenated compounds requires rapid containment to prevent cross-contamination and inhalation exposure.

Protocol 2: Solid Spill Remediation

  • Evacuation & Assessment: Immediately alert personnel in the vicinity. If the spill exceeds 50g, evacuate the immediate lab space and increase room ventilation.

  • Containment: Do not use water. Cover the spilled powder with slightly dampened sand or a commercial inert absorbent (e.g., Vermiculite) to suppress dust generation.

    • Causality: Dry sweeping aerosolizes the STOT SE 3 irritant[2]. Dampening the sand prevents the powder from becoming airborne during collection.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a 5-10% sodium hydroxide (NaOH) or bleach solution, followed by soap and water.

    • Causality: Mildly basic solutions can help hydrolyze the reactive C-Cl bonds, neutralizing the electrophilic hazard before final cleanup.

Protocol 3: Waste Disposal

  • Segregation: All waste containing this compound must be strictly segregated into "Halogenated Organic Waste" containers.

  • Disposal Causality: Mixing halogenated waste with non-halogenated waste streams disrupts the commercial incineration process. Halogenated compounds require specialized high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs).

SpillResponse Spill Spill Detected (Powder or Solution) Assess Assess Magnitude Spill->Assess Evacuate Major Spill (>50g) Evacuate & Ventilate Assess->Evacuate High Risk Contain Minor Spill (<50g) Suppress Dust (Damp Sand) Assess->Contain Low Risk Evacuate->Contain After Clearance Collect Collect with Non-Sparking Tools Contain->Collect Decon Chemical Decontamination (Basic Wash) Collect->Decon Waste Halogenated Waste Segregation Decon->Waste

Emergency spill response and decontamination protocol for halogenated heterocycles.

References

  • NextSDS Database. "4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine Substance Information." NextSDS. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information. [Link]

Sources

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